Uncargenin C
Description
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Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,9R,12aR)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19?,20?,21?,22?,23?,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
XRRLUGUSXUFEDF-FNTHRAPNSA-N |
Isomeric SMILES |
C[C@]12CCC([C@@](C1C(C[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Uncargenin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncargenin C, a pentacyclic triterpenoid (B12794562) identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a specialized metabolite found in plants of the Uncaria genus. While the definitive biosynthetic pathway of this compound has not been fully elucidated in dedicated studies, a comprehensive understanding of oleanane-type triterpenoid biosynthesis allows for the construction of a putative and detailed pathway. This technical guide outlines this proposed biosynthetic route, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It serves as a foundational resource for researchers in natural product chemistry, synthetic biology, and drug development who are interested in the production and derivatization of this and related bioactive compounds.
Introduction to this compound and Oleanane (B1240867) Triterpenoids
This compound belongs to the oleanane class of pentacyclic triterpenoids. These molecules are derived from the cyclization of 2,3-oxidosqualene (B107256) and are widely distributed throughout the plant kingdom.[1] Oleanane triterpenoids exhibit a vast array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties, making them attractive targets for pharmaceutical research.[1] The core oleanane skeleton can be extensively modified by various enzymes, leading to a high degree of structural diversity.[1]
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to begin with the formation of the universal triterpenoid precursor, 2,3-oxidosqualene, via the mevalonate (B85504) (MVA) pathway in the cytoplasm.[2][3] The subsequent steps involve the formation of the pentacyclic backbone and a series of oxidative modifications.
Formation of the β-Amyrin Skeleton
The initial committed step in the biosynthesis of oleanane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by β-amyrin synthase (bAS), a member of the oxidosqualene cyclase (OSC) family of enzymes. The enzyme folds the linear substrate into a specific chair-chair-chair conformation, initiating a cascade of cyclizations and rearrangements to yield the pentacyclic β-amyrin backbone.
Oxidative Modifications of β-Amyrin
Following the formation of β-amyrin, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups and further oxidizing them to generate the final structure of this compound. The proposed sequence of these oxidative steps is as follows:
-
C-28 Oxidation: The methyl group at the C-28 position of β-amyrin undergoes a three-step oxidation to form a carboxylic acid. This is a common modification in oleanane biosynthesis and is typically catalyzed by CYP450 enzymes belonging to the CYP716A subfamily. This process proceeds through erythrodiol (B191199) (C-28 hydroxylated) and oleanolic aldehyde (C-28 aldehyde) intermediates to yield oleanolic acid (3β-hydroxyolean-12-en-28-oic acid).
-
C-6β Hydroxylation: Oleanolic acid is then proposed to be hydroxylated at the C-6 position. This reaction is catalyzed by a specific CYP450, introducing a β-hydroxyl group.
-
C-23 Hydroxylation: The final oxidative step is the hydroxylation of the methyl group at the C-23 position. This reaction is also catalyzed by a CYP450 enzyme. This hydroxylation leads to the final structure of this compound.
The precise order of the C-6β and C-23 hydroxylations has not been determined and may vary.
Quantitative Data on Oleanane Triterpenoid Production
While specific quantitative data for this compound biosynthesis in its native plant source is not available, studies on the heterologous production of related oleanane triterpenoids in engineered yeast provide valuable benchmarks for potential yields.
| Compound | Host Organism | Titer (mg/L) | Reference |
| β-Amyrin | Saccharomyces cerevisiae | up to 8.7 | |
| Oleanolic Acid | Saccharomyces cerevisiae | up to 4.5 | |
| Gypsogenin | Saccharomyces cerevisiae | 146.84 | |
| Quillaic Acid | Saccharomyces cerevisiae | 314.01 |
Experimental Protocols
The elucidation of a natural product biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below is a generalized protocol for the extraction and analysis of triterpenoids from plant material.
General Protocol for Extraction and Analysis of Triterpenoids
Objective: To extract, identify, and quantify oleanane triterpenoids from plant tissue.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (B129727), Ethanol, Ethyl acetate, Hexane
-
Centrifuge and tubes
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
-
Authentic standards of known triterpenoids
Procedure:
-
Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction:
-
Suspend the powdered tissue in methanol (or another suitable solvent) and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process two more times.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (Optional):
-
Redissolve the crude extract in a minimal amount of methanol.
-
Perform solid-phase extraction (SPE) to remove interfering compounds.
-
-
Analysis:
-
Dissolve the dried extract in methanol for HPLC analysis.
-
Inject the sample into an HPLC system coupled to a mass spectrometer (LC-MS).
-
Separate the compounds using a suitable gradient of solvents (e.g., water and acetonitrile).
-
Identify the triterpenoids by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the compounds by integrating the peak areas and using a standard curve generated from authentic standards.
-
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for future research. The key enzymes, particularly the specific CYP450s responsible for the C-6β and C-23 hydroxylations, remain to be identified and characterized. The elucidation of these enzymatic steps will be crucial for the heterologous production of this compound in microbial systems, which would enable a sustainable supply for pharmacological studies and the potential for generating novel derivatives through metabolic engineering. The integration of transcriptomics, proteomics, and metabolomics will be instrumental in identifying the genes and enzymes involved in the biosynthesis of this and other valuable triterpenoids in Uncaria species.
References
Uncargenin C: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Uncargenin C, a naturally occurring triterpenoid (B12794562). The document details its known natural sources and provides a generalized experimental protocol for its isolation, based on established methods for similar compounds from the same genus. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is a pentacyclic triterpenoid that has been identified in plant species belonging to the genera Uncaria and Turpinia. The primary documented sources are:
-
Uncaria rhynchophylla (Miq.) Miq. ex Havil.: A species of flowering plant in the Rubiaceae family, commonly known as cat's claw or Gou-teng. It is a significant source of various bioactive compounds, including alkaloids and triterpenoids.
-
Turpinia arguta Seem.: A species in the family Staphyleaceae.
While this compound has been identified in these species, quantitative yield data from isolation procedures is not extensively reported in the available scientific literature. The table below summarizes the natural sources and other notable triterpenoids isolated from the Uncaria genus, which may be of interest to researchers working with these plants.
| Compound Name | Natural Source(s) | Related Triterpenoids from the Genus Uncaria |
| This compound | Uncaria rhynchophylla, Turpinia arguta | 6β–hydroxyursolic acid, 3β, 6β, 19α-trihydroxyurs-12-en-28-oic acid, 3β, 6β, 23–trihydroxyurs-12-en-28-oic acid[1] |
Experimental Protocol: Isolation of Triterpenoids from Uncaria rhynchophylla
The following is a generalized protocol for the isolation of triterpenoids, including this compound, from the dried stems and hooks of Uncaria rhynchophylla. This protocol is a composite of methodologies reported for the separation of triterpenoids from this plant and should be adapted and optimized for specific research purposes.
Plant Material and Extraction
-
Preparation of Plant Material: Air-dry the hook-bearing stems of Uncaria rhynchophylla and grind them into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 70% aqueous ethanol (B145695) (e.g., 6 L) for 24 hours at room temperature.[2]
-
Follow the maceration with reflux extraction for 30 minutes.[2]
-
Repeat the extraction process twice to ensure exhaustive extraction of the phytochemicals.[2]
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[2]
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:
-
Ethyl acetate (B1210297)
-
n-butanol
-
-
This partitioning will yield an ethyl acetate fraction (rich in less polar compounds like many triterpenoids), an n-butanol fraction, and a remaining aqueous fraction.
-
Concentrate each fraction separately using a rotary evaporator. The triterpenoids are expected to be concentrated in the ethyl acetate fraction.
-
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate individual triterpenoids.
-
Silica (B1680970) Gel Column Chromatography:
-
Apply the concentrated ethyl acetate fraction to a silica gel column.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step is effective for separating compounds based on molecular size and for removing pigments.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain high-purity compounds, employ preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Structure Elucidation
The structure of the isolated pure compound, presumed to be this compound, is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the public scientific literature regarding the signaling pathways directly modulated by this compound. While other compounds from Uncaria rhynchophylla have been investigated for their neuroprotective and PTP1B inhibitory activities, the specific biological targets and mechanisms of action for this compound remain an area for future research.
Visualizing the Isolation Workflow
The following diagrams illustrate the key stages of the isolation process.
Caption: General workflow for the extraction and fractionation of Uncaria rhynchophylla.
Caption: Chromatographic purification steps for the isolation of this compound.
References
Physical and chemical properties of Uncargenin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncargenin C, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has been identified as a constituent of certain medicinal plants. This technical guide provides a detailed overview of its physical and chemical properties, drawing from available scientific literature. While specific experimental data on this compound's biological activities and its effects on signaling pathways are limited, this document explores the known characteristics of this compound and the broader context of oleanane triterpenoids, which are recognized for their diverse pharmacological potential, including anti-inflammatory and cytotoxic effects. This guide also outlines standard experimental protocols relevant to the isolation, characterization, and bioactivity assessment of such natural products, offering a foundational resource for researchers investigating this compound and related compounds.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid. It was first isolated from Uncaria rhynchophylla. Its chemical structure has been elucidated as 3β,6β,23-trihydroxyolean-12-en-28-oic acid[1]. Triterpenoids, a large and structurally diverse class of natural products, are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Oleanane-type triterpenoids, in particular, have been the subject of extensive research due to their therapeutic potential[2][3]. This guide aims to consolidate the current knowledge on the physical and chemical properties of this compound and to provide a framework for future research by outlining relevant experimental methodologies.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while the molecular formula and weight are well-established, specific experimental data such as melting point and detailed spectroscopic analyses are not widely reported in the literature.
General Properties
This compound is typically isolated as a powder. It is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₈O₅ | |
| Molecular Weight | 488.7 g/mol | |
| IUPAC Name | (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
| CAS Number | 152243-70-4 | |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Spectroscopic Data
¹³C-NMR Chemical Shifts (Predicted/Reported for Analogues) A complete, experimentally verified ¹³C-NMR dataset for this compound is not currently available. However, based on data for similar oleanane triterpenoids, characteristic shifts can be anticipated. For instance, the olefinic carbons C-12 and C-13 are expected to resonate around δ 122 and δ 144 ppm, respectively. The carboxyl carbon (C-28) would appear significantly downfield, typically above δ 180 ppm. The carbon atoms bearing hydroxyl groups (C-3, C-6, and C-23) would be expected in the δ 60-80 ppm range.
¹H-NMR Chemical Shifts (Predicted/Reported for Analogues) Similarly, a complete ¹H-NMR spectrum for this compound is not publicly available. For oleanane triterpenoids, the proton at the C-12 double bond typically appears as a triplet around δ 5.3 ppm. The protons on carbons bearing hydroxyl groups would resonate in the δ 3.0-4.5 ppm region. Multiple singlet signals for the methyl groups are expected in the upfield region of the spectrum.
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is scarce in the scientific literature. However, the oleanane triterpenoid scaffold is associated with a variety of pharmacological effects, primarily anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity
Many oleanane triterpenoids have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Inhibition of the NF-κB pathway by oleanane triterpenoids can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.
Potential NF-κB Signaling Pathway Modulation by this compound
Cytotoxic Activity
Oleanane-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifactorial, involving the induction of apoptosis through both intrinsic and extrinsic pathways. Modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation, has been implicated in the cytotoxic effects of these compounds.
Potential PI3K/Akt Signaling Pathway Modulation by this compound
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Isolation and Purification of Oleanane Triterpenoids
This protocol describes a general procedure for the extraction and isolation of oleanane triterpenoids from plant material, which can be adapted for the isolation of this compound from Uncaria rhynchophylla.
Workflow for Triterpenoid Isolation
Methodology:
-
Extraction: Air-dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla) is extracted exhaustively with a suitable solvent such as ethanol (B145695) or methanol (B129727) at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the components of the extract into different fractions.
-
Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified. This may involve repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and IR spectroscopy.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., human colorectal carcinoma HCT-116 cells) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Western Blot Analysis of Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to investigate the effect of this compound on the expression and phosphorylation status of proteins in signaling pathways like NF-κB and PI3K/Akt.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound as described for the MTT assay. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, or 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a pentacyclic triterpenoid with a well-defined chemical structure. While its physical and chemical properties are not yet fully characterized in the public domain, its structural class suggests potential for significant biological activity, particularly in the areas of inflammation and cancer. The lack of specific experimental data for this compound highlights a clear opportunity for further research. The experimental protocols provided in this guide offer a starting point for the systematic investigation of this and other related natural products. Future studies should focus on the complete spectroscopic characterization of this compound, a thorough evaluation of its cytotoxic and anti-inflammatory properties against a panel of cell lines, and the elucidation of its precise mechanisms of action on key cellular signaling pathways. Such research will be crucial in determining the therapeutic potential of this intriguing natural compound.
References
- 1. 3Beta,6Beta,23-Trihydroxyolean-12-En-28-Oic Acid | C30H48O5 | CID 57397367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Cucurbitacin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of Cucurbitacin C, a naturally occurring triterpenoid (B12794562) compound found in various plants of the Cucurbitaceae family. This document details the anti-inflammatory, antioxidant, and anticancer properties of Cucurbitacin C, presenting key quantitative data, in-depth experimental protocols, and visual representations of associated signaling pathways and workflows.
Introduction
Cucurbitacin C is a member of the cucurbitacin family, a group of bitter-tasting tetracyclic triterpenoids known for their diverse pharmacological activities.[1] While historically recognized for their toxicity, recent research has highlighted the potential of these compounds as therapeutic agents, particularly in oncology.[2] Cucurbitacin C, specifically, has demonstrated significant anti-inflammatory, antioxidant, and potent anticancer effects across various cancer cell lines.[1][3] This guide serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation of Cucurbitacin C.
Anticancer Activity
Cucurbitacin C has been shown to exert potent anticancer effects through the induction of cell cycle arrest and apoptosis in various cancer cell lines.[3] Its cytotoxic activity has been evaluated against prostate, bladder, and liver cancer cells, demonstrating a dose-dependent inhibition of proliferation and clonogenic potential.
Table 1: In Vitro Cytotoxicity of Cucurbitacin C
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | ~1.5 | |
| LNCaP | Prostate Cancer | ~2.0 | |
| PC-3 | Prostate Cancer | ~1.0 | |
| T24 | Bladder Cancer | ~1.2 | |
| HepG2 | Liver Cancer | ~1.8 |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of Cucurbitacin C (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory and Antioxidant Activity
Recent studies have highlighted the anti-inflammatory and antioxidant properties of Araguspongine C, a compound with a similar activity profile to Cucurbitacin C. It has been shown to reduce levels of pro-inflammatory cytokines and oxidative stress markers. While specific quantitative data for Cucurbitacin C's anti-inflammatory and antioxidant effects are less prevalent in the cited literature, the methodologies to assess these activities are standardized.
Table 2: Anti-inflammatory and Antioxidant Markers Modulated by Araguspongine C (as a reference)
| Marker | Effect | Biological Activity | Reference |
| TNF-α | Reduction | Anti-inflammatory | |
| IL-1β | Reduction | Anti-inflammatory | |
| IL-6 | Reduction | Anti-inflammatory | |
| Malondialdehyde (MDA) | Reduction | Antioxidant | |
| Superoxide Dismutase (SOD) | Increase | Antioxidant | |
| Glutathione Peroxidase (GPx) | Increase | Antioxidant |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) in the presence or absence of Cucurbitacin C for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Mechanism of Action: Signaling Pathways
Cucurbitacin C has been found to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the primary targets is the PI3K-Akt signaling pathway.
PI3K-Akt Signaling Pathway Inhibition by Cucurbitacin C
The PI3K-Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Cucurbitacin C has been shown to inhibit this pathway by reducing the phosphorylation of Akt at Ser473. This inhibition leads to downstream effects such as cell cycle arrest and the induction of apoptosis.
Conclusion
Cucurbitacin C demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its multifaceted biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, warrant further investigation. The experimental protocols and pathway analyses presented in this guide provide a foundational framework for researchers to further explore the therapeutic applications of Cucurbitacin C and to develop novel cancer therapies. As with all cucurbitacins, careful consideration of its toxicity profile will be crucial in its development as a clinical candidate.
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents | MDPI [mdpi.com]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
Uncargenin C Derivatives: A Technical Guide to their Potential Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Uncargenin C derivatives, focusing on their potential bioactivity, particularly in the realm of anti-inflammatory applications. This document details the known derivatives, their quantitative biological activity, the experimental protocols for their isolation and evaluation, and the potential signaling pathways involved in their mechanism of action.
Introduction to this compound and its Derivatives
This compound is a pentacyclic triterpenoid (B12794562) natural product that has been isolated from plants such as Uncaria rhychophylla and Turpinia arguta. While this compound itself has not demonstrated significant anti-leukemia activity, an intermediate in its synthetic pathway has shown promise.[1] More recently, scientific focus has shifted to glycosidic derivatives of this compound, which have exhibited noteworthy biological activities.
Specifically, two prominent this compound glycoside derivatives have been isolated from the fruits of Cryptolepis buchananii. These derivatives are:
-
This compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester
-
3-O-β-D-glucopyranosylthis compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester
These compounds have been investigated for their anti-inflammatory properties, as detailed in the subsequent sections.
Bioactivity of this compound Derivatives
The primary bioactivity associated with the identified this compound derivatives is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery. The inhibitory effects of the this compound glycosides were evaluated in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.
Quantitative Data
The following table summarizes the quantitative data for the inhibition of nitric oxide production by this compound derivatives and the positive control, dexamethasone.
| Compound | Bioactivity Assay | Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| This compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester & other isolates from the study | Nitric Oxide (NO) Production | RAW264.7 | 18.79 - 37.57 | Dexamethasone | 14.05 |
| 3-O-β-D-glucopyranosylthis compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester & other isolates from the study | Nitric Oxide (NO) Production | RAW264.7 | 18.79 - 37.57 | Dexamethasone | 14.05 |
Experimental Protocols
This section provides a detailed methodology for the key experiments related to the isolation and bioactivity assessment of this compound derivatives, based on the available literature.
Isolation of this compound Glycoside Derivatives from Cryptolepis buchananii
The isolation of this compound glycoside derivatives from the fruits of Cryptolepis buchananii involves a multi-step extraction and chromatographic process.
Experimental Workflow for Isolation
Caption: Isolation workflow for this compound derivatives.
-
Extraction: The dried and powdered fruits of Cryptolepis buchananii are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the glycosides (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to yield semi-purified fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are further purified by preparative HPLC on a C18 column using a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to afford the pure this compound glycoside derivatives.
Nitric Oxide (NO) Inhibition Assay in LPS-Activated RAW264.7 Cells
The anti-inflammatory activity of the this compound derivatives is assessed by measuring their ability to inhibit NO production in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Experimental Workflow for NO Inhibition Assay
Caption: Workflow for the nitric oxide inhibition assay.
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[2]
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of the this compound derivatives for a specific period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A vehicle control (without LPS) and a positive control (LPS alone) are also included.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite (B80452) Measurement (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[3] This involves mixing an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Data Analysis: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.
Potential Signaling Pathways
The inhibition of NO production in LPS-stimulated macrophages by this compound derivatives suggests their interference with key inflammatory signaling pathways. While specific studies on the signaling pathways modulated by these particular glycosides are not yet available, the known mechanisms of LPS-induced NO production in RAW264.7 cells provide a strong indication of the likely targets.
LPS, through its interaction with Toll-like receptor 4 (TLR4), activates several downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways converge to induce the expression of the inducible nitric oxide synthase (iNOS) enzyme, which is responsible for the high-output production of NO during inflammation.
Potential Signaling Pathway for Anti-inflammatory Action
References
In Silico Prediction of Uncargenin C Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict the molecular targets of Uncargenin C, a hypothetical novel tetracyclic oxindole (B195798) alkaloid derived from the Uncaria genus. Due to the current lack of specific data on "this compound," this document utilizes a representative compound from the same class, Mitraphylline, as a proxy to illustrate the target identification process. The methodologies detailed herein are widely applicable to other natural products, offering a powerful computational approach to accelerate drug discovery and elucidate mechanisms of action. This guide covers ligand and protein preparation, reverse docking for initial target fishing, molecular docking for binding affinity analysis, and network pharmacology for pathway enrichment analysis. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
The Uncaria genus, a source of traditional medicines for centuries, is rich in bioactive alkaloids, with tetracyclic and pentacyclic oxindole alkaloids being of significant interest due to their diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2] this compound is a novel, hypothetical tetracyclic oxindole alkaloid from this genus. Understanding its molecular targets is crucial for its development as a potential therapeutic agent.
In silico target prediction offers a time- and cost-effective strategy to identify and prioritize potential protein targets for novel bioactive compounds.[3][4] This approach leverages computational tools and biological databases to predict interactions between a small molecule and a vast array of proteins. This guide outlines a systematic in silico workflow to predict the targets of this compound, providing detailed protocols and data interpretation strategies.
The In Silico Target Prediction Workflow
The workflow for predicting the targets of this compound is a multi-step process that integrates various computational techniques. The overall workflow is depicted in the diagram below.
Caption: A flowchart of the in silico target prediction workflow.
Methodologies
Ligand Preparation
The initial step involves preparing the 3D structure of this compound (using Mitraphylline as a proxy). This is crucial for accurate docking simulations.
Experimental Protocol:
-
Obtain 2D Structure: The 2D structure of Mitraphylline (PubChem CID: 94160) is obtained from the PubChem database.
-
2D to 3D Conversion: The 2D structure is converted to a 3D structure using a molecular modeling software such as ChemDraw or MarvinSketch.
-
Energy Minimization: The 3D structure is subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using a force field like MMFF94 within a computational chemistry package (e.g., Avogadro, Spartan).
-
File Format Conversion: The optimized structure is saved in a suitable format for docking software, such as .pdbqt for AutoDock Vina.
Protein Target Database Preparation
A comprehensive library of potential human protein targets is prepared for the initial screening.
Experimental Protocol:
-
Database Selection: A database of protein structures is chosen. The Protein Data Bank (PDB) is a primary source. For a more focused approach, a curated database of druggable proteins can be used.
-
Structure Preparation: Each protein structure is prepared by:
-
Removing water molecules and other non-essential ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
This can be automated using scripts or software like AutoDockTools.
-
-
Binding Site Definition: The binding site for each protein is defined. For a blind docking approach, the entire protein surface can be considered. For a more targeted approach, known binding pockets can be specified.
Reverse Docking
Reverse docking is a computational technique used to screen a single ligand against a library of potential protein targets. This "target fishing" approach helps to identify a smaller subset of likely targets.
Experimental Protocol:
-
Software Selection: A reverse docking software is chosen. Examples include AutoDock Vina, iGEMDOCK, or online servers like SwissTargetPrediction.
-
Docking Simulation: The prepared this compound ligand is docked against each prepared protein in the target database.
-
Scoring and Ranking: The docking results are scored based on the predicted binding affinity (e.g., kcal/mol). The protein targets are then ranked according to their docking scores.
-
Hit Selection: A threshold for the docking score is set to select the top-ranking "hit" proteins for further analysis.
Data Presentation:
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Putative Biological Function |
| 3LN1 (IKKβ) | -9.8 | Inflammatory signaling |
| 1NFK (NF-κB p50) | -9.5 | Transcription factor |
| 4CYF (JNK1) | -9.2 | MAPK signaling |
| 3FLY (p38α) | -9.1 | MAPK signaling |
| 1NFI (NF-κB p65) | -8.9 | Transcription factor |
| 5F2A (COX-2) | -8.7 | Inflammation |
| 3ERT (Estrogen Receptor α) | -8.5 | Nuclear receptor signaling |
| 1A28 (Progesterone Receptor) | -8.3 | Nuclear receptor signaling |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Molecular Docking
The top candidate targets identified through reverse docking are subjected to more detailed molecular docking simulations to analyze the binding interactions.
Experimental Protocol:
-
Software: AutoDock Vina is a widely used and robust software for molecular docking.
-
Grid Box Definition: A grid box is defined around the active site of each target protein to specify the search space for the ligand.
-
Docking Execution: The docking simulation is performed, allowing the ligand to flexibly explore different conformations within the defined grid box.
-
Analysis of Binding Poses: The resulting binding poses are analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Data Presentation:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| IKKβ | -9.9 | CYS-99, LEU-21, VAL-29 |
| NF-κB p50 | -9.6 | ARG-57, GLU-61, LYS-146 |
| JNK1 | -9.4 | LYS-55, MET-111, GLN-155 |
| p38α | -9.2 | LYS-53, MET-109, THR-106 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Network Pharmacology
Network pharmacology is used to explore the relationships between the predicted targets and known biological pathways. This helps to understand the potential systemic effects of this compound.
Experimental Protocol:
-
Target-Disease Network Construction: The validated targets are used to construct a target-disease network using databases such as STRING, Cytoscape, and KEGG.
-
Pathway Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed to identify the biological processes and signaling pathways that are significantly associated with the predicted targets.
Visualization of Signaling Pathways
Based on the predicted targets, key signaling pathways likely to be modulated by this compound can be visualized. The anti-inflammatory properties of many Uncaria alkaloids suggest the involvement of the NF-κB and MAPK signaling pathways.
Caption: A simplified diagram of the NF-κB signaling pathway.
Caption: A simplified diagram of the MAPK signaling pathway.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for the prediction of molecular targets for the hypothetical natural product, this compound. By employing a combination of reverse docking, molecular docking, and network pharmacology, it is possible to generate a prioritized list of potential protein targets and gain insights into the compound's potential mechanisms of action. The methodologies and visualizations provided serve as a robust framework for researchers in the field of natural product drug discovery. The predicted interactions with key proteins in the NF-κB and MAPK signaling pathways suggest that this compound may exert its effects through the modulation of inflammatory responses, a hypothesis that warrants further experimental validation.
References
- 1. Ethnobotany, phytochemistry and pharmacology of Uncaria (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal uses, phytochemistry and pharmacology of the genus Uncaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]
Uncargenin C: A Triterpenoid with Therapeutic Potential
An In-depth Technical Guide on Uncargenin C and its Glycosides for Researchers, Scientists, and Drug Development Professionals.
This compound is a pentacyclic triterpenoid (B12794562) initially isolated from Uncaria rhynchophylla. Its chemical structure is 3β,6β,23-trihydroxyolean-12-en-28-oic acid, with a molecular formula of C30H48O5. While research on this compound in its pure form (aglycone) is limited, recent studies on its glycosylated derivatives have highlighted its potential as an anti-inflammatory agent. These glycosides, isolated from the fruits of Cryptolepis buchananii, have demonstrated significant inhibitory effects on nitric oxide (NO) production in activated immune cells.
A 2020 research report from the CeMM Research Institute for Molecular Medicine noted that the high oxidation state of this compound suggests it may have favorable solubility and drug-like properties compared to less oxidized triterpenoids like oleanolic acid[1][2]. This underscores the potential of this compound and its derivatives as promising candidates for further drug development.
Quantitative Data on the Bioactivity of this compound Glycosides
The primary biological activity reported for this compound derivatives is the inhibition of nitric oxide (NO) production. The following table summarizes the inhibitory concentrations (IC50) of this compound glycosides and other related compounds isolated from Cryptolepis buchananii on NO production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.
| Compound | IC50 (µM) of NO Production Inhibition |
| This compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester | 18.79 to 37.57 (range for all isolates) |
| 3-O-β-D-glucopyranosylthis compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester | 18.79 to 37.57 (range for all isolates) |
| Dexamethasone (Positive Control) | 14.05 |
Data sourced from a 2023 study on compounds isolated from Cryptolepis buchananii[3].
Experimental Protocols: Nitric Oxide Inhibition Assay
The following is a description of the experimental protocol used to determine the anti-inflammatory activity of this compound glycosides by measuring the inhibition of nitric oxide production in RAW264.7 macrophage cells.
Objective: To evaluate the inhibitory effect of this compound glycosides on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.
Materials and Reagents:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound glycosides)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound glycosides. Cells are pre-incubated with the compounds for a specified time (e.g., 2 hours).
-
Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess Reagent (mixing equal parts of Reagent A and B immediately before use) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the culture supernatants is determined from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is calculated from the dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the isolation and anti-inflammatory testing of this compound glycosides.
Caption: Proposed mechanism of NO inhibition by this compound glycosides in LPS-stimulated macrophages.
References
- 1. cemm.at [cemm.at]
- 2. CeMM: Chemical modification of oleanolic acid could pave the way to pharmaceutically relevant derivates [cemm.at]
- 3. Four New Pentacyclic Triterpene Glycosides Isolated from the Fruits of Cryptolepis buchananii R.Br. ex Roem. & Schult and Their Inhibition of NO Production in LPS-activated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Uncargenin C (Uncarine C) from Uncaria rhynchophylla
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uncaria rhynchophylla, a climbing shrub, has been a staple in traditional medicine for addressing a variety of neurological and cardiovascular conditions. The therapeutic potential of this plant is largely attributed to its rich concentration of indole (B1671886) alkaloids. Among these, Uncargenin C (commonly known as Uncarine C) has emerged as a compound of significant interest due to its potential neuroprotective properties. This document provides a comprehensive guide to the extraction, purification, and quantification of this compound from Uncaria rhynchophylla, along with insights into its biological activities and associated signaling pathways.
Chemical Structure
Uncarine C is a pentacyclic oxindole (B195798) alkaloid.
-
Molecular Formula: C₂₁H₂₄N₂O₄
-
Molecular Weight: 368.43 g/mol
Extraction and Purification Protocols
Two primary methodologies are presented for the extraction and purification of Uncarine C. The first is a general ethanol-based extraction suitable for obtaining a crude alkaloid mixture, which can be followed by further purification. The second is a more advanced pH-zone refining counter-current chromatography method for high-purity isolation.
Protocol 1: Ethanol-Based Extraction and Liquid-Liquid Partitioning
This protocol is adapted from a general method for extracting alkaloids from Uncaria rhynchophylla and is suitable for initial laboratory-scale extractions.[1]
1. Extraction:
-
Plant Material: 1 kg of dried and powdered hooks and stems of Uncaria rhynchophylla.
-
Solvent: 70% aqueous ethanol (B145695).
-
Procedure:
-
Macerate the plant material in 6 L of 70% ethanol for 24 hours at room temperature.
-
Reflux the mixture for 30 minutes.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Pool the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
2. Liquid-Liquid Partitioning:
-
Resuspend the crude extract in distilled water.
-
Perform successive partitioning with ethyl acetate (B1210297) and then n-butanol in a separatory funnel.
-
The butanol-soluble fraction will contain the target alkaloids, including Uncarine C. Concentrate this fraction for further purification.
3. Further Purification (Column Chromatography):
-
The butanol fraction can be subjected to silica (B1680970) gel column chromatography to isolate Uncarine C. The specific solvent system for elution would need to be optimized, but a gradient of chloroform (B151607) and methanol (B129727) is a common starting point for alkaloid separation.
Protocol 2: pH-Zone Refining Counter-Current Chromatography (CCC)
This advanced chromatographic technique is highly effective for the preparative separation and purification of alkaloids, yielding high-purity compounds. This protocol is based on a successful separation of Uncarine C from a related Uncaria species.[2]
1. Crude Alkaloid Preparation:
-
Extract 10 kg of dried, powdered Uncaria rhynchophylla with 95% ethanol (3 x 10 L).
-
Combine the extracts and evaporate to dryness.
-
Dissolve the residue in 1 L of water and basify to pH 9.5 with ammonium (B1175870) hydroxide.
-
Extract the aqueous solution with chloroform to obtain the crude alkaloid extract.
2. Enrichment of Total Alkaloids (Optional but Recommended):
-
A preliminary enrichment step using a two-phase solvent system in the CCC can increase the loading capacity for the final purification. A suggested system is petroleum ether-ethyl acetate-isopropanol-water (2:6:3:9, v/v) with 10 mM triethylamine (B128534) (TEA) in the organic stationary phase and 5 mM hydrochloric acid (HCl) in the aqueous mobile phase.[2]
3. Final Purification by pH-Zone Refining CCC:
-
Solvent System: Methyl tert-butyl ether (MTBE)-acetonitrile-water (4:0.5:5, v/v).
-
Stationary Phase: The upper organic phase containing 10 mM TEA.
-
Mobile Phase: The lower aqueous phase containing 5 mM HCl.
-
Procedure:
-
Load the enriched alkaloid sample onto the CCC column.
-
Perform the separation according to the instrument's operating parameters.
-
Collect the fractions and analyze them by HPLC to identify those containing pure Uncarine C.
-
Combine the pure fractions and evaporate the solvent to obtain purified Uncarine C.
-
Quantitative Data
The following table summarizes the yield of Uncarine C from the pH-zone refining CCC method described in Protocol 2.
| Plant Material | Crude Alkaloid Extract | Enriched Total Alkaloids | Purified Uncarine C | Purity | Reference |
| Uncaria macrophylla (10 kg) | 42.6 g | 2.8 g | 82 mg | >96% | [2] |
A patent for a process to extract "uncarine" from Uncaria rhynchophylla reported a yield of 0.27 g of monomer with a purity of over 90% per kilogram of medicinal material.[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a validated HPLC method for the quantitative analysis of Uncarine C in Uncaria rhynchophylla extracts.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of Methanol (A) and 2 mM ammonium acetate solution (adjusted to pH 8.0 with triethylamine) (B).
-
Gradient: 0-30 min, 60% to 100% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: Prepare a stock solution of purified Uncarine C in methanol. Create a series of dilutions to generate a standard curve (e.g., 0.25 to 64.0 µg/mL).
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of Uncarine C in the samples can be determined from this curve. A reported regression equation for "uncarine" is y = 5.22 x 10⁴x + 4.96 x 10³ (r = 0.9999).
Visualizations
Experimental Workflow
Caption: Workflow for Uncarine C extraction and analysis.
Potential Signaling Pathway
Extracts of Uncaria species containing Uncarine C have been shown to possess neuroprotective and anti-inflammatory properties. One study on Uncaria tomentosa demonstrated inhibition of the Wnt signaling pathway. While the specific molecular targets of Uncarine C are still under investigation, this pathway represents a potential mechanism of action.
References
- 1. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Separation of Six Rhynchophylla Alkaloids from Uncaria macrophylla Wall by pH-Zone Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102093359A - Process for extracting rhynchophylline monomers from uncaria rhynchophylla - Google Patents [patents.google.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Uncargenin C
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uncargenin C is a pentacyclic triterpenoid (B12794562) that has been isolated from medicinal plants such as Uncaria rhynchophylla.[1][2][3] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and reliable quantitative analysis is crucial for the quality control of raw materials, extracts, and formulated products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[4][5]
This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is based on established protocols for the analysis of similar triterpenoids and is suitable for routine quality control and research purposes.
Principle of the Method
The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. A mobile phase consisting of a mixture of acetonitrile (B52724) and water with a formic acid modifier is used to achieve optimal separation. Detection is performed at a low UV wavelength (210 nm), as triterpenoids generally lack a strong chromophore. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with known concentrations of a this compound reference standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Sample containing this compound (e.g., plant extract, formulation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 70% B5-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method may need to be optimized depending on the sample matrix. A general procedure for a plant extract is provided below.
-
Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and extract it with 20 mL of methanol by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with methanol to bring the concentration of this compound within the range of the calibration curve.
Data Presentation: Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC method for triterpenoid analysis. This data is provided as an example and should be determined experimentally for the specific application.
Table 2: Summary of Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Specificity | No interference from blank matrix |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the complete workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
The following diagram outlines the logical relationships and considerations in developing a robust HPLC method.
Caption: Key considerations for HPLC method development.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in various samples. The method is sensitive, specific, and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure the accuracy and precision of the results for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of components in extracts of Uncaria tomentosa by HPLC-ES/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Uncargenin C in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C is a pentacyclic triterpenoid (B12794562) compound that has been isolated from medicinal plants of the Uncaria genus, notably Uncaria rhynchophylla. Triterpenoids from this genus have garnered significant interest for their potential therapeutic properties, including neuroprotective and anti-inflammatory effects. Accurate and reproducible quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₀H₄₈O₅ |
| Molecular Weight | 488.7 g/mol |
| CAS Number | 152243-70-4 |
| Class | Triterpenoid |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and other organic solvents. |
Experimental Protocols
Sample Preparation and Extraction
A robust extraction method is critical to ensure the efficient recovery of this compound from the plant matrix.
Materials and Reagents:
-
Dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Protocol:
-
Maceration Extraction:
-
Weigh 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Stopper the flask and sonicate for 30 minutes at room temperature.
-
Allow the mixture to macerate for 24 hours at room temperature, protected from light.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.
-
-
Liquid-Liquid Partitioning (Optional, for sample clean-up):
-
Re-dissolve the dried extract in 10 mL of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform sequential partitioning with n-hexane (3 x 10 mL) to remove nonpolar compounds. Discard the n-hexane fractions.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 10 mL). This compound is expected to partition into the ethyl acetate phase.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried extract (from maceration or partitioning) in 1.0 mL of methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC-PDA Quantification Protocol
This method is suitable for the routine quantification of this compound in moderately complex extracts.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40.1-45 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
Calibration:
A standard stock solution of this compound (1 mg/mL) should be prepared in methanol. A series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) are then prepared by serial dilution. A calibration curve is generated by plotting the peak area against the concentration of the standards.
LC-MS/MS Quantification Protocol
This method provides higher sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
Instrumentation and Conditions:
| Parameter | Setting |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+) |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-20 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z) 489.3 → Product Ions (m/z) [To be determined by infusion of a standard] |
Method Validation:
The analytical methods should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative results for this compound in various plant extracts should be presented in a clear and structured table to facilitate comparison.
Table 1: Representative Quantitative Data for this compound in Uncaria Species
| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Content (µg/g of dry weight) |
| Uncaria rhynchophylla | Stems and Hooks | Maceration | HPLC-PDA | [Insert experimentally determined value] |
| Uncaria rhynchophylla | Leaves | Maceration | HPLC-PDA | [Insert experimentally determined value] |
| Uncaria tomentosa | Bark | Maceration | LC-MS/MS | [Insert experimentally determined value] |
| Turpinia arguta | Leaves | Maceration | LC-MS/MS | [Insert experimentally determined value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound are still under investigation, extracts of Uncaria species containing triterpenoids and alkaloids have been shown to exert neuroprotective effects, potentially through the modulation of key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis.[1][2] The anti-inflammatory effects of Uncaria extracts are also well-documented and may be mediated by the inhibition of the NF-κB pathway.[3]
Disclaimer: The specific interactions of this compound with the PI3K/Akt/mTOR and NF-κB pathways have not been definitively elucidated and are presented here as a potential mechanism of action based on the known activities of related compounds from Uncaria species. Further research is required to confirm these interactions.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Anti-Neuroinflammatory Effects of Uncaria sinensis in LPS-Stimulated BV2 Microglia Cells and Focal Cerebral Ischemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of a Novel Uncargenin C Analogue with Potent Anti-Leukemia Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents against leukemia remains a critical area of cancer research. Natural products and their synthetic derivatives represent a promising avenue for the discovery of new drugs with improved efficacy and reduced side effects. This document provides detailed protocols for the semi-synthesis of a potent anti-leukemia compound, an analogue of Uncargenin C, and for the evaluation of its cytotoxic and apoptotic effects on leukemia cell lines.
Disclaimer: The compound and protocols described herein are based on published research on 3α,24-dihydroxy-30-oxolup-20(29)-en-28-oic acid (referred to as T1c), a derivative of 3α,24-dihydroxylup-20(29)-en-28-oic acid, due to the absence of specific public domain information on "this compound". T1c serves as a representative intermediate with demonstrated anti-leukemia activity.
Data Presentation
The synthesized this compound analogue, T1c, has demonstrated significant cytotoxic activity against a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) values and the extent of apoptosis induction are summarized below.
Table 1: Cytotoxic Activity (IC₅₀) of T1c Analogue against Human Leukemia Cell Lines
| Cell Line | Type of Leukemia | IC₅₀ (µM) after 48h |
| THP-1 | Acute Myeloid Leukemia (AML) | 12.90 ± 0.1 |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | Not specified |
| REH | Acute Lymphoblastic Leukemia (ALL) | Not specified |
| JURKAT | Acute Lymphoblastic Leukemia (ALL) | Not specified |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | Not specified |
Data derived from studies on 3α,24-dihydroxy-30-oxolup-20(29)-en-28-oic acid (T1c)[1][2].
Table 2: Apoptosis Induction in THP-1 Cells by T1c Analogue after 48 hours
| Treatment Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| ½ IC₅₀ | 14.50 | 14.90 | 29.40 ± 2.66 |
| IC₅₀ | 22.84 | 29.39 | 52.23 ± 1.69 |
Data represents the percentage of apoptotic cells as determined by Annexin V-FITC and Propidium Iodide staining[1][2].
Experimental Protocols
Protocol 1: Semi-synthesis of this compound Analogue (T1c)
This protocol describes the allylic oxidation of the precursor 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1a) to yield the 3α,24-dihydroxy-30-oxolup-20(29)-en-28-oic acid (T1c) analogue.
Materials:
-
3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1a)
-
Selenium dioxide (SeO₂)
-
Anhydrous ethanol
-
Dioxane
-
Nitrogen gas
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the starting material, 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1a), in anhydrous ethanol.
-
Add a molar excess of selenium dioxide (SeO₂) to the solution. A typical molar ratio of substrate to SeO₂ is 1:2.
-
Flush the flask with nitrogen gas and fit it with a reflux condenser.
-
Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove any solid residues.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 3α,24-dihydroxy-30-oxolup-20(29)-en-28-oic acid (T1c).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Protocol 2: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of the synthesized compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., THP-1, MOLT-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized T1c analogue
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the leukemia cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow the cells to acclimate.
-
Prepare serial dilutions of the T1c analogue in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 3: Annexin V-FITC Apoptosis Assay
This protocol is for the detection and quantification of apoptosis in leukemia cells treated with the T1c analogue using flow cytometry.
Materials:
-
Leukemia cell line (e.g., THP-1)
-
Synthesized T1c analogue
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in appropriate culture plates and treat them with the T1c analogue at the desired concentrations (e.g., IC₅₀ and ½ IC₅₀) for 48 hours. Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Visualizations
Caption: Synthetic workflow for the this compound analogue.
Caption: Proposed mechanism of action leading to apoptosis.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. Cell-based assays are fundamental tools for assessing how a substance affects cell viability and function. These assays can elucidate a compound's mechanism of action, providing insights into whether it induces cell death through necrosis, apoptosis, or by causing cell cycle arrest. This document provides a detailed overview and protocols for a panel of standard cell-based assays to characterize the cytotoxic effects of a novel compound, referred to herein as Compound X.
The methodologies described include the MTT assay for assessing metabolic activity as an indicator of cell viability, the LDH assay for measuring membrane integrity, and flow cytometry-based assays for the analysis of apoptosis and cell cycle distribution.[1][2][3] Understanding the principles and following the detailed protocols outlined below will enable researchers to generate robust and reproducible data for the cytotoxic profiling of new chemical entities.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from testing Compound X on a representative cancer cell line (e.g., HeLa cells).
Table 1: IC50 Values of Compound X after 48-hour treatment
| Assay | Cell Line | IC50 (µM) |
| MTT | HeLa | 25.8 |
| LDH | HeLa | 35.2 |
Table 2: Apoptosis Analysis of HeLa Cells Treated with Compound X for 48 hours
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 2.1 | 1.5 |
| Compound X | 10 | 15.7 | 5.3 |
| Compound X | 25 | 35.2 | 12.8 |
| Compound X | 50 | 48.9 | 25.6 |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with Compound X for 24 hours
| Treatment | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 | 20.1 | 24.5 |
| Compound X | 10 | 68.2 | 15.3 | 16.5 |
| Compound X | 25 | 75.1 | 10.5 | 14.4 |
| Compound X | 50 | 82.5 | 5.2 | 12.3 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[1]
Materials:
-
Selected cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2][4] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, which is a hallmark of necrosis.[2]
Materials:
-
LDH assay kit (commercially available)
-
Cells and culture reagents as in the MTT assay
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
-
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with Compound X as desired.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
The cell populations are quadrant-analyzed to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of DNA in a cell is indicative of its phase in the cell cycle (G1, S, or G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells and treat with Compound X as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and a histogram is generated.
-
The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of Compound X.
Hypothetical Signaling Pathway for Compound X-Induced G1 Arrest
Caption: Proposed pathway for Compound X-induced G1 cell cycle arrest.
Hypothetical Signaling Pathway for Compound X-Induced Apoptosis
Caption: Proposed intrinsic pathway for Compound X-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of Uncargenin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncargenin C, a pentacyclic triterpenoid (B12794562) with the molecular formula C₃₀H₄₈O₅, presents a versatile scaffold for chemical modification. Its structure, featuring multiple hydroxyl groups and a carboxylic acid moiety, offers several avenues for derivatization to explore structure-activity relationships (SAR) and develop new therapeutic agents. While this compound itself has not demonstrated significant biological activity in some reported assays, its intermediates and derivatives hold promise. This document provides detailed protocols for the derivatization of this compound and outlines potential applications for the resulting analogues.
Chemical Structure of this compound
This compound possesses a complex polycyclic structure with several reactive functional groups that are amenable to chemical modification.
Chemical Formula: C₃₀H₄₈O₅ Molecular Weight: 488.7 g/mol CAS Number: 152243-70-4
The key functional groups available for derivatization are:
-
Multiple hydroxyl (-OH) groups
-
A carboxylic acid (-COOH) group
Potential Signaling Pathways and Biological Activities
While comprehensive biological data for this compound is limited, related triterpenoids are known to modulate various signaling pathways. Derivatization of this compound could yield analogues with activity in pathways such as:
-
NF-κB Signaling Pathway: Triterpenoids are known to inhibit the NF-κB pathway, which is implicated in inflammation and cancer.
-
Apoptosis Pathways: Modifications could induce apoptosis in cancer cells through intrinsic or extrinsic pathways.
-
Anti-inflammatory Pathways: Derivatives may exhibit anti-inflammatory effects by targeting enzymes like COX and LOX.
A derivative of this compound has shown inhibitory activity in a TNF-alpha-induced NF-κB activation assay in HepG2 cells with an IC₅₀ value of 1.4 μM. Furthermore, while this compound itself was reported to be inactive, an intermediate in its synthesis has demonstrated anti-leukemia activity. These findings underscore the potential for discovering potent bioactive molecules through the derivatization of the this compound scaffold.
Derivatization Strategies and Protocols
The presence of hydroxyl and carboxylic acid groups on the this compound structure allows for a variety of derivatization reactions. The following protocols describe common methods for esterification, etherification, and amidation.
Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid can enhance lipophilicity and potentially improve cell permeability.
Protocol: Fischer Esterification
-
Dissolution: Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Reaction: Heat the mixture to reflux for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica (B1680970) gel.
Etherification of Hydroxyl Groups
Etherification of the hydroxyl groups can be used to probe the importance of these groups for biological activity and to modulate solubility.
Protocol: Williamson Ether Synthesis
-
Deprotonation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dry tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)).
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents per hydroxyl group to be etherified), portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide, 1.2 equivalents per hydroxyl group) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium (B1175870) chloride solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ether by column chromatography.
Amidation of the Carboxylic Acid Group
Conversion of the carboxylic acid to an amide introduces a nitrogen-containing functionality, which can participate in hydrogen bonding and alter the compound's biological profile.
Protocol: Amide Formation using a Coupling Agent
-
Activation: Dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane (B109758) (DCM) or DMF).
-
Coupling Agent Addition: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 equivalents). Stir the mixture for 10-15 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the amide product by column chromatography.
Data Presentation
To facilitate the analysis of structure-activity relationships, all quantitative data for newly synthesized this compound derivatives should be summarized in a structured table.
| Compound ID | Modification | Target/Assay | IC₅₀ / EC₅₀ (µM) | Notes |
| This compound | Parent Compound | NF-κB (HepG2) | >10 (Inactive) | Literature data |
| Derivative 1 | Methyl Ester | NF-κB (HepG2) | [Experimental Data] | |
| Derivative 2 | Benzyl Ether | NF-κB (HepG2) | [Experimental Data] | |
| Derivative 3 | N-benzyl amide | NF-κB (HepG2) | [Experimental Data] | |
| ... | ... | ... | ... | ... |
[Experimental Data]: To be filled in upon obtaining experimental results.
Visualizations
This compound Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Potential Signaling Pathway Modulation
Caption: Potential signaling pathways modulated by this compound derivatives.
Uncargenin C: In Vitro Experimental Design for Exploring Therapeutic Potential
Introduction
The exploration of novel bioactive compounds is a cornerstone of modern drug discovery. Uncargenin C, a natural product of interest, presents a promising scaffold for the development of new therapeutics. To elucidate its biological activities and mechanism of action, a systematic in vitro experimental approach is essential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vitro studies on this compound, focusing on its potential anti-inflammatory and anti-cancer properties. The following application notes and protocols are intended to serve as a foundational framework for investigating the therapeutic promise of this compound.
I. Application Notes
Rationale for In Vitro Investigation
Preliminary screening and mechanistic studies in a controlled in vitro environment are crucial first steps in the preclinical evaluation of any new chemical entity.[1] These studies offer several advantages, including:
-
Target Identification: In vitro assays can help identify the molecular targets and signaling pathways modulated by this compound.[1]
-
Dose-Response Characterization: Establishing a dose-dependent effect is fundamental to understanding the potency of the compound.
-
High-Throughput Screening: Cellular models allow for the rapid screening of various cell types and conditions to determine the spectrum of activity.
-
Cost-Effectiveness: In vitro experiments are generally more cost-effective and less time-consuming than in vivo studies.[1]
Potential Therapeutic Applications
Based on the activities of structurally similar natural products, this compound is hypothesized to possess anti-inflammatory and anti-cancer properties.
-
Anti-Inflammatory Effects: Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.[2][3][4]
-
Anti-Cancer Activity: The potential for this compound to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines warrants thorough investigation.[5]
II. Experimental Protocols
General Cell Culture and Compound Preparation
Cell Lines:
-
Anti-Inflammatory Studies: RAW 264.7 (murine macrophage), THP-1 (human monocytic), HEK293T (for reporter assays).
-
Anti-Cancer Studies: A panel of human cancer cell lines relevant to the therapeutic target (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]). A non-cancerous cell line (e.g., HEK293, HaCaT) should be included to assess cytotoxicity.
Compound Handling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM).
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Prepare fresh working solutions by diluting the stock in cell culture medium immediately before each experiment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cytotoxicity and Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and establish a non-toxic concentration range for subsequent mechanistic studies.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Anti-Inflammatory Activity Assays
Objective: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol:
-
Seed RAW 264.7 or THP-1 cells in a 24-well plate and treat with this compound and LPS as described in the NO assay.
-
After 24 hours, collect the cell culture supernatants and centrifuge to remove debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Seed cancer cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Objective: To measure the activity of key executioner caspases (caspase-3/7) in apoptosis.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described above.
-
Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase reagent to each well and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
Western Blot Analysis for Signaling Pathway Elucidation
Objective: To investigate the effect of this compound on key proteins in inflammatory and apoptotic signaling pathways.
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Anti-Inflammatory Pathways: p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38.
-
Apoptotic Pathways: Cleaved Caspase-3, PARP, Bcl-2, Bax.
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
III. Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| RAW 264.7 | |||
| MCF-7 | |||
| A549 | |||
| HCT116 | |||
| HeLa | |||
| HEK293 |
Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | 100 | ||
| This compound (X µM) + LPS | |||
| This compound (Y µM) + LPS | |||
| This compound (Z µM) + LPS |
Table 3: Induction of Apoptosis by this compound in Cancer Cells (48 hours)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Caspase-3/7 Activity (Fold Change) |
| MCF-7 | Control | 1.0 | ||
| This compound (IC50) | ||||
| This compound (2x IC50) | ||||
| A549 | Control | 1.0 | ||
| This compound (IC50) | ||||
| This compound (2x IC50) |
IV. Visualization of Pathways and Workflows
Proposed Anti-Inflammatory Signaling Pathway of this compound
References
- 1. Nargenicin A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gavinpublishers.com [gavinpublishers.com]
- 4. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 5. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uncargenin C in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C is a triterpenoid (B12794562) natural product isolated from plants of the Uncaria genus, notably Uncaria rhynchophylla. Triterpenoids from this plant have garnered scientific interest for their potential biological activities. While specific bioactivity data for this compound is limited in publicly available literature, related compounds from Uncaria rhynchophylla have demonstrated anti-inflammatory, ferroptosis inhibitory, and cytotoxic effects in various in vitro models. These application notes provide a guide for researchers on the solubility of this compound and general protocols for its use in in vitro assays, based on available data and the properties of structurally similar compounds.
Solubility of this compound
Proper solubilization is critical for the accurate and reproducible use of this compound in in vitro experiments. Based on data from chemical suppliers, this compound is a powder that is soluble in several organic solvents.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Warming to 37°C and ultrasonication can aid dissolution. |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
Note: It is recommended to prepare fresh solutions for use in assays. If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C for short-term storage.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound is 488.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 488.7 g/mol = 0.004887 g = 4.887 mg
-
-
Weigh this compound: Carefully weigh out 4.887 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can warm the tube at 37°C for 10-15 minutes and/or place it in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
For immediate use, this stock solution can be kept at room temperature.
-
For short-term storage (up to a few weeks), aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C to avoid repeated freeze-thaw cycles.[2]
-
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Based on the activity of related triterpenoids, a starting range of 1-50 µM could be explored.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (medium only) as a negative control and a positive control for cytotoxicity if available.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Postulated Signaling Pathway and Experimental Workflow
While the precise mechanism of action for this compound is not yet elucidated, extracts from Uncaria rhynchophylla have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical pathway, which could be a starting point for investigating the molecular mechanism of this compound.
Caption: Experimental workflow and hypothesized signaling pathway for this compound.
Conclusion
This compound is a triterpenoid with potential for further biological investigation. Its solubility in DMSO allows for straightforward preparation of stock solutions for in vitro screening. While specific data on its bioactivity is emerging, the known effects of related compounds from Uncaria rhynchophylla suggest that anti-inflammatory and cytotoxic assays are relevant starting points for characterization. The provided protocols and the hypothesized signaling pathway offer a foundation for researchers to begin exploring the therapeutic potential of this compound. It is imperative that researchers empirically determine the optimal concentrations and conditions for their specific experimental systems.
References
Troubleshooting & Optimization
Technical Support Center: Uncargenin C Extraction
Disclaimer: Uncargenin C is presented here as an illustrative example of a triterpenoid (B12794562) saponin (B1150181) derived from the Uncaria genus. The following protocols and data are based on established principles for natural product extraction and are intended to serve as a guide for researchers.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the extraction yield of this compound from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a pentacyclic triterpenoid saponin, a class of compounds known for their diverse biological activities. Its primary source is the bark and hooks of Uncaria tomentosa (Cat's Claw), a woody vine native to the Amazon rainforest. Triterpenoids and saponins (B1172615) have been successfully isolated from various Uncaria species.[1]
Q2: What is the best starting material for maximizing extraction yield?
For optimal yield, use high-quality, dried plant material. Young, actively growing tissues are often preferred for natural product extraction as they typically contain higher concentrations of bioactive compounds and lower levels of interfering substances like degraded DNA or secondary metabolites that can complicate the process. The hooks of Uncaria tomentosa are reported to be a potent source of bioactive compounds.[2] Ensure the material is properly dried (air-dried or freeze-dried) to prevent degradation and ground to a fine, consistent powder (e.g., 40-60 mesh) to maximize the surface area available for solvent penetration.[3]
Q3: Which solvent system is most effective for this compound extraction?
The choice of solvent is critical and depends on the polarity of the target compound. For triterpenoid saponins like this compound, polar solvents or mixtures are generally most effective. A 70-80% ethanol-water mixture is often a good starting point, balancing the polarity to efficiently extract saponins while minimizing the co-extraction of highly polar impurities. Methanol (B129727) can also be used and may result in a higher overall extract yield, but ethanol (B145695) is often preferred due to its lower toxicity.
Q4: How is the final yield of this compound quantified?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or MS) is the standard method for accurately quantifying this compound in the crude extract and final product. A validated quantitative method requires a pure analytical standard of this compound to create a calibration curve. LC-MS is particularly powerful for both quantification and structural confirmation.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound.
Problem: Consistently Low Extraction Yield
Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common problem stemming from several factors. Systematically evaluate the following parameters:
-
Plant Material Quality: The concentration of this compound can vary based on the plant's species, geographical origin, harvest time, and storage conditions. Ensure you are using authenticated Uncaria tomentosa and that the material has been stored correctly in a cool, dark, and dry place.
-
Particle Size: If the plant material is not ground finely enough, solvent penetration will be inefficient. Conversely, if it is too fine, it may lead to column clogging or filtration difficulties. An optimal particle size (e.g., 40-60 mesh) is crucial.
-
Extraction Parameters: The solvent choice, temperature, and extraction time are key. You may need to optimize these parameters. Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times by enhancing cell wall disruption.
Optimization of Key Extraction Parameters
The following table summarizes illustrative data from a hypothetical optimization study for this compound extraction.
| Parameter | Condition A | Yield (mg/g) | Condition B | Yield (mg/g) | Condition C | Yield (mg/g) | Notes |
| Solvent | 50% Ethanol | 3.2 | 80% Ethanol | 5.1 | 100% Ethanol | 4.3 | An 80% ethanol mixture provides optimal polarity for saponin extraction. |
| Temperature | 25°C (RT) | 4.1 | 50°C | 6.3 | 75°C | 5.8 | Higher temperatures increase solubility, but excessive heat can cause degradation. A moderate temperature of 50-60°C is often effective. |
| Time (Maceration) | 12 hours | 3.8 | 24 hours | 5.9 | 48 hours | 6.1 | Yield plateaus after 24-48 hours. Longer times offer diminishing returns and increase the risk of extracting impurities. |
| Method | Maceration | 5.9 | UAE (40 kHz) | 8.2 | MAE (400W) | 7.9 | Advanced methods significantly enhance extraction efficiency. |
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low this compound extraction yield.
Problem: Inconsistent and Irreproducible Results
Q: My extraction yields vary significantly between batches even when I follow the same protocol. Why?
A: Reproducibility issues often stem from subtle variations in the experimental process.
-
Inhomogeneous Plant Material: Ensure your powdered plant material is thoroughly mixed before taking a sample for each extraction. Natural products are not always evenly distributed.
-
Solvent-to-Solid Ratio: Maintain a precise and consistent ratio of solvent volume to plant material weight (e.g., 10:1 or 20:1 mL/g). Inconsistent ratios will alter the concentration gradient and affect extraction efficiency.
-
Process Control: Small changes in temperature, agitation speed, or extraction time can lead to different outcomes. Use calibrated equipment and carefully document all parameters for each run.
-
Moisture Content: The moisture content of your "dry" plant material can vary. This affects the true weight of the starting material and the polarity of the solvent. Determine the moisture content and adjust calculations accordingly.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method uses ultrasonic waves to accelerate extraction.
-
Preparation: Weigh 10 g of finely powdered Uncaria tomentosa bark and place it into a 250 mL Erlenmeyer flask.
-
Solvation: Add 100 mL of 80% ethanol (a 1:10 solid-to-liquid ratio).
-
Ultrasonication: Place the flask in an ultrasonic bath operating at 40 kHz and a controlled temperature of 50°C.
-
Extraction: Sonicate for 60 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum.
-
Rinsing: Wash the solid residue on the filter paper with an additional 20 mL of 80% ethanol to recover any remaining extract.
-
Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.
-
Quantification: Redissolve a known weight of the crude extract in methanol and analyze by HPLC to determine the this compound content.
Extraction Workflow Diagram
Caption: General workflow for the extraction and purification of this compound.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of pure this compound standard at 1 mg/mL in methanol. Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh ~20 mg of the dry crude extract, dissolve it in 10 mL of methanol, and filter through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or ELSD/MS).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the sample and use its peak area to calculate the concentration of this compound based on the calibration curve. The final yield is expressed as mg of this compound per gram of dry plant material.
Hypothetical Signaling Pathway of Interest
For drug development professionals, this compound, as a potential anti-inflammatory agent, might be investigated for its role in modulating pathways like NF-κB, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.
References
Low solubility of Uncargenin C in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of Uncargenin C in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural triterpenoid (B12794562) compound.[1][2] Like many other triterpenoids, it is a lipophilic molecule with inherently low solubility in aqueous solutions.[3][4] This poor water solubility can lead to significant challenges in experimental settings, including precipitation in cell culture media and low bioavailability in in vivo studies, potentially affecting the accuracy and reproducibility of results.[3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For most biological experiments, DMSO is the recommended initial solvent for creating a stock solution due to its solvating power and compatibility with many experimental systems at low final concentrations.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
Yes, gentle warming and sonication can be effective methods to aid the dissolution of this compound. When preparing a stock solution in DMSO, you can warm the tube at 37°C and use an ultrasonic bath. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.
Q5: How should I store this compound stock solutions?
Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent hydration, potentially causing the compound to precipitate.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous-based experimental systems.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous media.
-
Problem: A precipitate forms immediately after adding the this compound DMSO stock solution to cell culture medium or a buffer.
-
Cause: This "crashing out" effect occurs because the high concentration of the hydrophobic compound in the DMSO stock is not soluble in the predominantly aqueous environment of the final solution.
-
Solutions:
| Strategy | Detailed Explanation |
| Serial Dilution | Instead of a single large dilution, perform a series of intermediate dilutions of the DMSO stock in your aqueous medium. This gradual decrease in solvent polarity can help keep the compound in solution. |
| Increase Final Volume | By increasing the total volume of the aqueous medium, you lower the final concentration of this compound, which may fall within its soluble range. |
| Pre-warm Medium | Adding the compound to pre-warmed (37°C) medium can improve solubility. |
| Use of Surfactants | Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous medium can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility. |
| Complexation | For some applications, using cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic compounds. |
Issue 2: Gradual precipitation in cell culture over time.
-
Problem: The initial solution is clear, but a precipitate forms in the cell culture plate after several hours or days of incubation.
-
Cause: This can be due to several factors, including temperature fluctuations, evaporation of the medium leading to increased compound concentration, or interactions with components of the cell culture medium or serum.
-
Solutions:
| Strategy | Detailed Explanation |
| Optimize Serum Concentration | If using serum, consider that this compound may bind to serum proteins. The concentration of serum could be optimized, or a serum-free medium could be tested. |
| Maintain Stable Incubation Conditions | Ensure the incubator has stable temperature and humidity to minimize evaporation. Use plates with low-evaporation lids for long-term experiments. |
| pH Stability | Monitor the pH of your culture medium, as changes in pH can affect the solubility of compounds with ionizable groups. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes and/or gently warm the solution to 37°C.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Pre-warm Medium: Pre-warm the complete cell culture medium (with serum and other supplements) to 37°C.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound DMSO stock in the pre-warmed medium. For example, dilute a 10 mM stock 1:100 to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the solution dropwise while gently swirling the medium.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting precipitation.
Caption: Potential modulation of signaling by this compound.
References
Technical Support Center: Uncargenin C (Ascorbic Acid) Stability and Analysis
Disclaimer: The following information is based on scientific literature pertaining to Ascorbic Acid (Vitamin C), as no direct references to "Uncargenin C" were found. It is presumed that "this compound" is closely related to or a formulation of Ascorbic Acid. Researchers should validate these recommendations for their specific compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (Ascorbic Acid).
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause the degradation of this compound?
The stability of this compound (Ascorbic Acid) is influenced by several environmental factors:
-
Oxygen: The presence of oxygen is a primary driver of oxidative degradation.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
pH: The stability of Ascorbic Acid is pH-dependent, with degradation rates varying across different pH levels.
-
Humidity: High humidity can lead to moisture sorption, which can increase the rate of degradation, especially in solid formulations.[4]
-
Metal Ions: The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze oxidative degradation.
2. What are the main degradation pathways of this compound?
This compound (Ascorbic Acid) degrades through two primary pathways:
-
Aerobic (Oxidative) Pathway: This is the most common pathway and occurs in the presence of oxygen. Ascorbic Acid is oxidized to dehydroascorbic acid (DHA), which is then further hydrolyzed to 2,3-diketogulonic acid and subsequent products.[2][5]
-
Anaerobic (Non-Oxidative) Pathway: This pathway occurs in the absence of oxygen and is influenced by factors such as pH and temperature. It can lead to the formation of various degradation products, including furfural.[1]
3. How can I prevent the degradation of this compound during storage and experimentation?
To minimize degradation, consider the following preventative measures:
-
Control Storage Conditions: Store this compound at recommended low temperatures and protected from light and humidity.[4][6]
-
Inert Atmosphere: For solutions, purging with an inert gas like nitrogen or argon can displace oxygen and prevent oxidative degradation.
-
pH Adjustment: Maintain the pH of solutions within a range where this compound exhibits maximum stability. This typically involves using appropriate buffer systems.
-
Use of Antioxidants: The addition of other antioxidants can help protect this compound from degradation.
-
Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding chelating agents like EDTA.
-
Appropriate Packaging: Use impermeable and light-resistant containers for storage.[1] For oxygen-sensitive formulations, consider packaging with an oxygen scavenger.
4. What analytical methods are suitable for quantifying this compound and its degradation products?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for the separation and quantification of Ascorbic Acid and its degradation products due to its specificity and sensitivity.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, making it ideal for identifying and quantifying trace amounts of degradation products.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but often requires derivatization of the analytes.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of this compound potency in solution. | 1. Presence of dissolved oxygen.2. Exposure to light.3. Inappropriate pH.4. Contamination with metal ions. | 1. Degas solvents and purge headspace with nitrogen.2. Use amber glassware or wrap containers in foil.3. Adjust and buffer the pH to the optimal stability range.4. Use high-purity solvents and glassware; consider adding a chelating agent. |
| Discoloration (browning) of this compound solution or solid. | Formation of degradation products from the Maillard reaction or other non-enzymatic browning reactions.[2] | 1. Investigate storage conditions (temperature and humidity).2. Analyze for specific degradation products to identify the pathway.3. Implement preventative measures as outlined in the FAQs. |
| Inconsistent results in stability studies. | 1. Variability in storage conditions.2. Issues with the analytical method.3. Inconsistent sample handling. | 1. Ensure stability chambers are properly calibrated and maintained.2. Validate the analytical method for stability-indicating properties.3. Standardize sample preparation and handling procedures. |
| Precipitation observed in this compound solutions. | 1. Exceeding solubility limit.2. pH shift causing precipitation.3. Formation of insoluble degradation products. | 1. Review the formulation and solubility data.2. Monitor and control the pH of the solution.3. Characterize the precipitate to determine its identity. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol is based on the ICH Q1A (R2) guidelines for stability testing.
1. Objective: To evaluate the stability of this compound under various environmental conditions over a specified period.
2. Materials:
-
This compound (at least three batches).
-
Stability chambers with controlled temperature and humidity.
-
Validated stability-indicating analytical method (e.g., HPLC).
-
Appropriate container closure system.
3. Procedure:
-
Sample Preparation: Package this compound in the proposed container closure system.
-
Storage Conditions: Place the samples in stability chambers set to the conditions outlined in the table below.
-
Testing Frequency: Pull samples at the specified time points.
-
Analysis: Analyze the samples using a validated stability-indicating method for potency and degradation products.
Table 1: Recommended Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months.[6] |
4. Data Analysis:
-
Summarize the data in a table, showing the change in potency and the increase in degradation products over time.
-
Perform a statistical analysis to determine the shelf-life or re-test period.
Data Presentation
Table 2: Example Stability Data for this compound (Batch A) at 40°C / 75% RH
| Time Point (Months) | Potency (%) | Total Degradation Products (%) | Appearance |
| 0 | 100.2 | < 0.1 | White crystalline powder |
| 3 | 98.5 | 1.5 | Off-white powder |
| 6 | 95.8 | 4.2 | Slightly yellow powder |
Visualizations
Diagram 1: Simplified Degradation Pathways of this compound (Ascorbic Acid)
References
- 1. US20120067431A1 - Method of controlling by-products of vitamin C degradation and improving package integrity shelf life - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Uncargenin C and Related Triterpenoids
Welcome to the technical support center for the synthesis of Uncargenin C and other structurally complex triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and side reactions that may be encountered during multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and other pentacyclic triterpenoids?
The total synthesis of complex triterpenoids like this compound presents several significant challenges. These molecules are characterized by a dense arrangement of stereocenters, a rigid polycyclic core, and a variety of functional groups that require careful manipulation. Key difficulties include:
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Stereocontrol: Establishing the correct relative and absolute stereochemistry at numerous chiral centers is a primary hurdle.
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Construction of the Polycyclic Skeleton: The efficient assembly of the five-ring system often requires complex cyclization strategies, which can be low-yielding and produce undesired stereoisomers.
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Regioselective Functionalization: The selective oxidation, reduction, or other modifications at specific positions on the triterpenoid (B12794562) scaffold can be difficult to achieve due to the presence of multiple reactive sites.
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Protecting Group Strategy: The synthesis often necessitates a multi-step protecting group strategy to mask reactive functional groups. The installation and removal of these groups can be challenging and may lead to side reactions.
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Low Yields and Purification: Multi-step syntheses of complex natural products are often plagued by low overall yields, and the purification of intermediates and the final product can be challenging due to the similar polarities of side products and starting materials.
Q2: What are some common side reactions to watch out for during the synthesis of ursane (B1242777) or oleanane-type triterpenoids?
While specific side reactions for this compound are not extensively documented in the literature, based on the synthesis of similar triterpenoids, researchers should be aware of the following potential issues:
-
Incomplete Cyclization: During the formation of the pentacyclic core, incomplete cyclization can lead to the formation of tetracyclic or other partially cyclized byproducts.
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Epimerization: Base- or acid-catalyzed epimerization at stereocenters, particularly those adjacent to carbonyl groups, can lead to the formation of diastereomeric impurities.
-
Over-oxidation or Undesired Oxidation: When performing oxidation reactions to introduce hydroxyl or keto groups, over-oxidation to carboxylic acids or oxidation at unintended positions can occur.
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Protecting Group-Related Side Reactions: These can include incomplete protection or deprotection, migration of protecting groups (e.g., silyl (B83357) ethers), and side reactions under the conditions used for their removal.
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Rearrangements: Acid-catalyzed rearrangements of the carbon skeleton can occur, particularly if carbocationic intermediates are formed.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your synthesis and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in cyclization step | - Suboptimal reaction conditions (temperature, concentration, catalyst).- Steric hindrance.- Unstable intermediates. | - Screen different catalysts and solvents.- Adjust reaction temperature and concentration.- Consider a different cyclization strategy (e.g., radical cyclization). |
| Formation of multiple stereoisomers | - Poor stereocontrol in key bond-forming reactions.- Use of non-stereoselective reagents. | - Employ chiral catalysts or auxiliaries.- Utilize substrate-controlled diastereoselective reactions.- Optimize reaction conditions to favor the desired stereoisomer. |
| Difficulty in purifying intermediates | - Similar polarity of the product and byproducts.- Presence of closely related isomers. | - Employ high-resolution chromatographic techniques (e.g., HPLC, SFC).- Consider derivatization to alter polarity for easier separation.- Recrystallization if the product is crystalline. |
| Failure of a protecting group step | - Incomplete reaction due to steric hindrance.- Incompatible reaction conditions.- Degradation of the substrate. | - Use a less sterically hindered protecting group.- Optimize reaction conditions (reagent, solvent, temperature).- Choose a protecting group that is stable to the subsequent reaction conditions. |
| Unexpected byproduct formation | - Side reactions such as epimerization, rearrangement, or over-oxidation.- Impurities in starting materials or reagents. | - Carefully analyze the byproduct to identify its structure.- Modify reaction conditions to suppress the side reaction (e.g., lower temperature, use of a specific base or acid).- Purify all starting materials and reagents. |
Experimental Protocols (General Methodologies)
The following are generalized protocols for key transformations often employed in the synthesis of complex triterpenoids. Note: These are templates and require optimization for specific substrates.
Protocol 1: General Procedure for Oxidation of a Secondary Alcohol to a Ketone
Objective: To selectively oxidize a secondary alcohol on the triterpenoid scaffold.
Materials:
-
Triterpenoid substrate with a secondary alcohol
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
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Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the triterpenoid substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (e.g., 1.1 to 1.5 equivalents of DMP or PCC) portion-wise at 0 °C or room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃ (if using DMP).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Silyl Ether Protection of a Hydroxyl Group
Objective: To protect a hydroxyl group as a silyl ether.
Materials:
-
Triterpenoid substrate with a hydroxyl group
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
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Base (e.g., Imidazole or Triethylamine)
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Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), anhydrous
Procedure:
-
Dissolve the triterpenoid substrate in the anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., 1.5 to 2.0 equivalents of imidazole).
-
Add the silylating agent (e.g., 1.1 to 1.5 equivalents of TBDMSCl).
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Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of complex triterpenoids.
Caption: A logic diagram for troubleshooting common synthesis problems.
Uncargenin C for NMR Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of Uncargenin C samples for Nuclear Magnetic Resonance (NMR) analysis. Our aim is to address common challenges and ensure the acquisition of high-quality NMR data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended amount of this compound for a standard NMR experiment?
A1: The required amount of this compound depends on the specific NMR experiment being performed. For a routine 1H NMR spectrum, 1-10 mg of the compound is typically sufficient.[1] However, for less sensitive experiments like 13C NMR or 2D NMR (e.g., COSY, HSQC), a higher concentration is necessary, generally in the range of 10-50 mg.[2] For complex glycosides, a sample weight of approximately 5-10 mg is often recommended.[3]
Q2: Which deuterated solvent is best for dissolving this compound?
A2: The choice of a deuterated solvent is critical and depends on the solubility of this compound. For complex glycosides, pyridine-d₅ is often an excellent choice as it can disrupt intermolecular hydrogen bonding and provide good signal dispersion, particularly for hydroxyl protons.[3] Other commonly used solvents for natural products include methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium (B1214612) oxide (D₂O).[4] It is advisable to perform small-scale solubility tests with non-deuterated solvents first to identify the most suitable option before using expensive deuterated solvents.
Q3: My this compound sample is not fully dissolving. What should I do?
A3: Incomplete dissolution will lead to poor quality NMR spectra. If you encounter solubility issues, consider the following steps:
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Vortexing and Sonication: Vigorously mix the sample and solvent. Gentle sonication in an ultrasonic bath can also aid dissolution.
-
Gentle Heating: Gently warming the sample may improve solubility. However, be cautious as excessive heat can degrade the compound.
-
Use of a Mixed Solvent System: For some natural products, a mixed solvent system, such as a 4:1 mixture of deuterochloroform (CDCl₃) and deuteromethanol (B3044172) (CD₃OD), can enhance solubility.
-
Solvent Selection: If the sample remains insoluble, you may need to select a different deuterated solvent.
Q4: Why are my NMR signals broad?
A4: Broad NMR signals can arise from several factors:
-
High Sample Concentration: An overly concentrated sample can increase the solution's viscosity, leading to slower molecular tumbling and broader lines.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. Ensure your sample is free from such contaminants.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized by a process called shimming. Poor shimming will result in distorted and broad peaks.
-
Undissolved Particulate Matter: Solid particles in the sample will disrupt the magnetic field homogeneity, causing broad lines. Always filter your sample solution before transferring it to the NMR tube.
Q5: How can I minimize the residual solvent peak in my spectrum?
A5: The residual proton signal from the deuterated solvent can sometimes obscure signals from your compound. While modern NMR spectrometers have solvent suppression techniques, you can also take the following steps:
-
Choose a Solvent with a Signal in a Clear Region: Select a solvent whose residual peak does not overlap with the signals of interest in your this compound sample.
-
Use High-Purity Solvents: Ensure you are using a high-purity deuterated solvent (typically >99.8% D).
-
Lyophilization with D₂O: If your sample is soluble in water, you can dissolve it in D₂O and then lyophilize (freeze-dry) it. Repeating this process can exchange labile protons (like -OH, -NH) with deuterium, reducing their signals and the residual H₂O peak.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | - Insufficient sample concentration.- Incorrect sample positioning in the NMR probe.- Poor probe tuning. | - Increase the sample concentration, especially for ¹³C and 2D NMR.- Ensure the sample solution height is optimal for the specific spectrometer (typically 4-5 cm).- Tune and match the NMR probe for the specific nucleus being observed. |
| Distorted Peak Shapes (Asymmetry) | - Poor magnetic field homogeneity (shimming).- Sample precipitation after initial dissolution. | - Perform careful manual or automatic shimming of the magnetic field.- Re-dissolve the sample, potentially with gentle heating or sonication, and filter it again. |
| Presence of Unexpected Peaks (Impurities) | - Contamination from the sample itself.- Contamination from the solvent or NMR tube.- Reaction of the sample with the solvent. | - Ensure the purity of this compound using techniques like HPLC or LC-MS.- Use clean, high-quality NMR tubes and fresh, high-purity deuterated solvents.- Check for potential reactivity between this compound and the chosen solvent. Consider a more inert solvent if necessary. |
| Spinning Sidebands | - Imperfections in the NMR tube.- Inhomogeneous magnetic field across the sample. | - Use high-quality, clean, and unscratched NMR tubes.- Improve the shimming of the magnetic field. |
Quantitative Data Summary
| Parameter | Recommendation for ¹H NMR | Recommendation for ¹³C NMR | Recommendation for 2D NMR |
| Sample Amount | 1-10 mg | 10-50 mg | 15-25 mg |
| Solvent Volume | 0.5-0.7 mL | 0.5-0.7 mL | 0.5-0.7 mL |
| Typical Concentration | 10-50 mM | 50-200 mM | >50 mM |
| Solution Height in Tube | ~4-5 cm | ~4-5 cm | ~4-5 cm |
Experimental Protocol: Sample Preparation Workflow
The following protocol outlines the key steps for preparing a sample of this compound for NMR analysis.
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Weighing the Sample: Accurately weigh the desired amount of purified this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the chosen deuterated solvent to the vial.
-
Dissolution: Gently swirl the vial to dissolve the sample. If necessary, use a vortex mixer or a sonicator to aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
-
Cleaning the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.
-
Instrument Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity before acquiring data.
Caption: Workflow for this compound NMR Sample Preparation.
References
Technical Support Center: Uncargenin C LC-MS Analysis & Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the LC-MS analysis of Uncargenin C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3] The "matrix" itself refers to all components within the sample other than this compound, such as proteins, lipids, salts, and other endogenous compounds.
Q2: What are the common causes of matrix effects?
A2: Matrix effects in LC-MS analysis of this compound can arise from several factors:
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Competition for Ionization: Co-eluting compounds can compete with this compound for the available charge in the ion source, leading to ion suppression.
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Droplet Formation and Evaporation Changes: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder the efficient formation of gas-phase ions.[1][3][4]
-
Ion Source Contamination: Accumulation of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity over a series of injections.[5][6]
-
Analyte-Matrix Interactions: Chemical interactions between this compound and matrix components can alter its ionization properties.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike experiment.[7] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. A significant difference between the two indicates the presence of matrix effects.[6] Another qualitative method is the post-column infusion technique, where a constant flow of this compound is introduced into the MS while a blank matrix extract is injected.[3] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
Q4: Is it possible to completely eliminate matrix effects?
A4: Completely eliminating matrix effects is often challenging, especially in complex biological matrices.[3] The goal is typically to minimize and control them to a level that ensures the accuracy and reliability of the analytical data. This is achieved through a combination of effective sample preparation, optimized chromatographic conditions, and appropriate calibration strategies.[3][8]
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound LC-MS analysis due to matrix effects.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no signal for this compound | Severe Ion Suppression: High concentrations of co-eluting matrix components are significantly reducing the ionization of this compound.[9] | 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[10] 2. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components.[3][7][11] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering matrix components.[3] |
| Inconsistent and irreproducible results for QC samples | Variable Matrix Effects: Sample-to-sample variations in the matrix composition are causing different degrees of ion suppression or enhancement.[11] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization changes.[11][12] 2. Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to mimic the matrix effects.[11] |
| Gradual decrease in signal intensity over an analytical run | Ion Source Contamination: Buildup of non-volatile matrix components in the ion source is leading to a decline in instrument performance.[5][6] | 1. Implement a Divert Valve: Use a divert valve to direct the flow from the column to waste during the parts of the chromatogram where highly retained, non-volatile matrix components elute, preventing them from entering the MS.[7] 2. Regular Ion Source Cleaning: Establish a routine maintenance schedule for cleaning the ion source components. |
| Poor peak shape (tailing or fronting) | Matrix-Induced Chromatographic Issues: High concentrations of matrix components can overload the column or interact with the stationary phase, affecting the peak shape of this compound.[5] | 1. Improve Sample Cleanup: As with low signal, a more effective sample preparation method can reduce the load of matrix components on the column.[10] 2. Check for Column Overload: Inject a smaller volume of the sample extract to see if the peak shape improves.[3] |
| Unexpected peaks or shifts in retention time | Matrix-Induced Analyte Behavior: In some cases, matrix components can interact with the analyte, leading to unexpected chromatographic behavior such as the appearance of multiple peaks for a single compound or shifts in retention time.[2] | 1. Thorough Method Validation: During method development, analyze this compound in different batches of the matrix to identify any potential for such effects.[13][14] 2. Use a SIL-IS: A SIL-IS will exhibit the same retention time shifts, aiding in correct peak identification and quantification.[15] |
Experimental Protocols
Protocol 1: Post-Extraction Spike for Quantifying Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.
-
Set B (Post-Spiked Matrix): Prepare a blank matrix sample using your established extraction procedure. After the final extraction step, spike the same known concentration of this compound into the blank matrix extract.
-
-
Analyze both sets of samples using the developed LC-MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove interfering matrix components from the sample prior to LC-MS analysis.
Methodology (Example using a reversed-phase SPE cartridge):
-
Conditioning: Pass a suitable solvent (e.g., methanol) followed by an equilibration solution (e.g., water) through the SPE cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge using a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[11]
Quantitative Data Summary
The following tables illustrate hypothetical data from a matrix effect experiment for this compound.
Table 1: Matrix Effect Assessment in Human Plasma
| Sample Type | Mean Peak Area (n=3) | Standard Deviation | Matrix Effect (%) |
| This compound in Neat Solution | 1,500,000 | 75,000 | - |
| This compound in Plasma Extract | 900,000 | 63,000 | 60% (Ion Suppression) |
Table 2: Efficacy of Different Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Mean Peak Area in Plasma Extract (n=3) | Matrix Effect (%) |
| Protein Precipitation | 750,000 | 50% |
| Liquid-Liquid Extraction (LLE) | 1,125,000 | 75% |
| Solid-Phase Extraction (SPE) | 1,350,000 | 90% |
Visualizations
Caption: Workflow for this compound analysis with an internal standard.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. providiongroup.com [providiongroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. resolian.com [resolian.com]
- 14. youtube.com [youtube.com]
- 15. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Quercetin and Standard Chemotherapeutic Agents in Anti-Leukemia Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring flavonoid, Quercetin (B1663063), with the standard anti-leukemia drugs, Cytarabine and Vincristine. The objective is to present a comprehensive overview of their respective anti-leukemic activities, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Introduction
The quest for more effective and less toxic treatments for leukemia is a continuous endeavor in oncological research. Natural compounds have garnered significant interest as potential sources of novel anti-cancer agents. Quercetin, a flavonoid ubiquitously present in fruits and vegetables, has demonstrated promising anti-leukemic properties in numerous preclinical studies. This guide will delve into the intermediate anti-leukemia activities of Quercetin and compare its efficacy with that of two cornerstone chemotherapeutic drugs, Cytarabine and Vincristine, which are widely used in the clinical management of various forms of leukemia.
Quantitative Comparison of Anti-Leukemia Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quercetin, Cytarabine, and Vincristine in various leukemia cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| Quercetin | HL-60 | ~7.7 µM | 96 hours | [1] |
| HL-60 | 43 µM | 48 hours | [2] | |
| KBM7R | 241.7 µM | 48 hours | [3] | |
| Cytarabine | MV4-11 | Varies | 72 hours | [4] |
| HL-60 | Varies | 72 hours | [3] | |
| OCI/AML-2 | Varies | Not Specified | ||
| CCRF-CEM | Varies | Not Specified | ||
| Vincristine | HL-60/Cl | 7.6 nM | 48 hours | |
| CEM | 10⁻⁷ M | 1-3 hours | ||
| L1210 | 10⁻⁷ M | 1-3 hours |
Mechanisms of Action and Signaling Pathways
Quercetin: A Multi-Targeted Approach
Quercetin exerts its anti-leukemic effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
One of the key mechanisms involves the downregulation of the VEGF/Akt signaling pathway. By inhibiting this pathway, Quercetin disrupts pro-survival signals in leukemia cells. This leads to a decrease in the mitochondrial membrane potential and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately triggering the intrinsic apoptotic pathway.
Furthermore, Quercetin can induce caspase-dependent apoptosis. It has been shown to activate caspase-8, caspase-9, and caspase-3, leading to the cleavage of PARP, a key event in the execution phase of apoptosis.
Cytarabine: DNA Synthesis Inhibition
Cytarabine is a pyrimidine (B1678525) nucleoside analog and a cell cycle-specific drug that primarily targets cells in the S-phase of DNA synthesis. Its mechanism of action involves its conversion into the active triphosphate form, ara-CTP, which competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death.
Vincristine: Mitotic Arrest
Vincristine is a vinca (B1221190) alkaloid that acts as a microtubule-destabilizing agent. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and ultimately inducing apoptosis.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Quercetin, Cytarabine, Vincristine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed leukemia cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours.
-
Treat the cells with various concentrations of Quercetin, Cytarabine, or Vincristine. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Leukemia cell lines
-
Culture medium
-
Investigated compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat the cells as described in the MTT assay protocol.
-
After the incubation period, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compounds on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
Culture medium
-
Investigated compounds
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat the cells as described in the MTT assay protocol.
-
After incubation, harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This guide provides a comparative overview of the anti-leukemia activities of the natural flavonoid Quercetin and the standard chemotherapeutic agents Cytarabine and Vincristine. While Cytarabine and Vincristine have well-established mechanisms of action targeting DNA synthesis and mitosis respectively, Quercetin demonstrates a multi-targeted approach, affecting various signaling pathways involved in cell survival and proliferation.
The provided experimental data, although variable depending on the cell line and experimental conditions, indicates that Quercetin exhibits cytotoxic effects on leukemia cells, albeit generally at higher concentrations than the conventional drugs. The detailed protocols and diagrams in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of Quercetin and other natural compounds in the treatment of leukemia. Further in-depth studies and clinical trials are warranted to fully elucidate the clinical applicability of Quercetin, either as a standalone therapy or in combination with existing chemotherapeutic regimens.
References
- 1. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin induced apoptosis in human leukemia HL-60 cells. - Xiao - Acta Pharmacologica Sinica [chinaphar.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Uncargenins A, B, and C: A Comprehensive Guide
A detailed comparative analysis of Uncargenins A, B, and C, including their biological activities, mechanisms of action, and experimental data, cannot be provided at this time. Extensive searches for scientific literature and data on compounds specifically named "Uncargenin A," "Uncargenin B," and "Uncargenin C" have yielded no specific results.
This suggests that these compounds may be either very recent discoveries with research yet to be published, part of proprietary research not available in the public domain, or potentially misnamed or misspelled in the query.
To facilitate a comprehensive comparison, specific information regarding the chemical structures, biological targets, and any available experimental data for Uncargenins A, B, and C is required. Once such information becomes available, a thorough comparative guide can be compiled to meet the needs of researchers, scientists, and drug development professionals.
For future reference, a comparative analysis of this nature would typically include the following sections:
Chemical and Physical Properties
A table summarizing the key chemical and physical properties of each Uncargenin, such as molecular formula, molecular weight, solubility, and lipophilicity (LogP).
Biological Activity and Potency
This section would present quantitative data on the biological activity of each compound.
Table 1: Comparative Biological Activity of Uncargenins A, B, and C
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Other Metrics |
| Uncargenin A | ||||
| Uncargenin B | ||||
| This compound |
Mechanism of Action and Signaling Pathways
A detailed description of the known mechanism of action for each Uncargenin would be provided, including their effects on specific signaling pathways.
-
Uncargenin A: [Description of Mechanism]
-
Uncargenin B: [Description of Mechanism]
-
This compound: [Description of Mechanism]
Visual representations of these pathways would be generated using Graphviz. For example, a hypothetical signaling pathway is depicted below.
Caption: Hypothetical signaling pathway for Uncargenin A.
Experimental Protocols
This section would provide detailed methodologies for the key experiments cited in the guide, enabling reproducibility.
Example Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of Uncargenins A, B, and C for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Comparative Summary and Discussion
A concluding section would offer a head-to-head comparison of the Uncargenins, highlighting their relative strengths and weaknesses based on the presented data and discussing their potential therapeutic applications.
We encourage researchers with information on Uncargenins A, B, and C to publish their findings to advance the scientific understanding of these potential therapeutic agents.
A Comparative Analysis of Curcumin's Cytotoxic Effects Across Various Cell Lines
For researchers, scientists, and professionals in drug development, understanding the cytotoxic profile of a natural compound is a critical step in evaluating its therapeutic potential. This guide provides a comparative overview of the cytotoxicity of Curcumin, a well-researched natural phenolic compound, across a spectrum of cancer and non-cancerous cell lines. The data presented is supported by experimental findings and detailed methodologies to aid in the design and interpretation of future studies.
Curcumin, the principal curcuminoid found in turmeric, has garnered significant attention for its anti-inflammatory, antioxidant, and anticancer properties.[1] Its ability to selectively induce cell death in cancerous cells while exhibiting minimal effects on normal cells is a key area of investigation. This guide synthesizes cytotoxicity data, outlines a standard experimental protocol for assessment, and visualizes the underlying molecular pathways.
Comparative Cytotoxicity of Curcumin (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of Curcumin required to inhibit the growth of 50% of a cell population. The IC50 values for Curcumin vary considerably across different cell lines, reflecting differences in their genetic makeup and signaling pathways.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| MCF-7 | Breast Cancer | 44.61 | MTT | [2] |
| 75 | MTT | [3] | ||
| 37.36 | - | [4] | ||
| 14.74 (µg/ml) | MTT | [5] | ||
| MDA-MB-231 | Breast Cancer | 54.68 | MTT | [2] |
| 25 | MTT | [3] | ||
| 57.07 | - | [4] | ||
| HeLa | Cervical Cancer | 10.5 | Trypan Blue | [6] |
| 404 (24h) | - | [7] | ||
| 320 (48h) | - | [7] | ||
| HepG2 | Liver Cancer | 236 (24h) | - | [7] |
| 98.3 (48h) | - | [7] | ||
| HCT-116 | Colon Cancer | 10 | - | [3] |
| A549 | Lung Cancer | 11.2 | - | [3] |
| H1299 | Lung Cancer | 6.03 | - | [3] |
| K562 | Leukemia | - | - | [8] |
| HL60 | Leukemia | - | - | [8] |
| CCRF-CEM | Leukemia | 8.68 | MTT | [9] |
| 184A1 | Normal Breast Epithelium | 59.37 | MTT | [2] |
| HaCaT | Human Keratinocyte | 19.44 | - | [4][10] |
| V79 | Chinese Hamster Lung | 877 (24h) | - | [7] |
| 119 (48h) | - | [7] |
Note: IC50 values can vary based on the specific assay conditions, incubation times, and the passage number of the cell lines.
Experimental Protocols
A precise and reproducible methodology is paramount for the accurate assessment of cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose.[5]
MTT Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of a compound on a specific cell line.
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Compound to be tested (e.g., Curcumin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of cell seeding, replace the old medium with fresh medium containing various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., 0.1% DMSO) and a blank (medium only).[11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
Visualizing Experimental and Molecular Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict a standard cytotoxicity workflow and a key signaling pathway involved in Curcumin-induced apoptosis.
Signaling Pathway of Curcumin-Induced Apoptosis
Curcumin induces apoptosis in cancer cells through multiple signaling pathways. One of the well-documented mechanisms is the intrinsic or mitochondrial-mediated pathway.[12][13] This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases.
References
- 1. Mechanism of Apoptosis Induced by Curcumin in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wcrj.net [wcrj.net]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Activity of Curcumin towards CCRF-CEM Leukemia Cells and Its Effect on DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells-Academax [tapestry.academax.com]
Unraveling Molecular Architecture: A Comparative Guide to the Structural Validation of Uncargenin C
While the definitive X-ray crystal structure of Uncargenin C has not been reported in publicly accessible literature, its molecular framework has been elucidated through advanced spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic approach used for this compound with the hypothetical data that would be obtained from a single-crystal X-ray diffraction study, offering researchers a clear perspective on the strengths and applications of each method in natural product chemistry.
The structural determination of novel, complex natural products like this compound, a unique catechin-alkaloid hybrid isolated from Uncaria gambir, is a cornerstone of drug discovery and development. The precise arrangement of atoms in three-dimensional space is critical for understanding its biological activity and for any future synthetic or medicinal chemistry efforts. The primary methods for such structural elucidation are nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Spectroscopic Elucidation of this compound
The structure of this compound and its analogues, the uncariagambiriines, were established through a comprehensive application of mass spectrometry and one- and two-dimensional NMR spectroscopy. This approach pieces together the molecular puzzle by identifying the carbon-hydrogen framework and the connectivity between different parts of the molecule.
Comparison of Structural Validation Methods
The following table summarizes the key differences in the type of information obtained from NMR spectroscopy versus X-ray crystallography for a complex natural product like this compound.
| Parameter | NMR Spectroscopy | Single-Crystal X-ray Crystallography |
| Sample State | Solution (dissolved in a suitable deuterated solvent) | Solid (single crystal) |
| Connectivity | Determined through correlation experiments (COSY, HSQC, HMBC) | Directly observed from the electron density map |
| Stereochemistry | Relative stereochemistry is inferred from coupling constants and NOE data | Absolute stereochemistry is determined unambiguously (with anomalous dispersion) |
| Bond Lengths | Not directly measured | Measured with high precision (typically to thousandths of an Ångstrom) |
| Bond Angles | Not directly measured | Measured with high precision (typically to tenths of a degree) |
| Conformation | Provides information about the solution-state conformation, which may be flexible | Reveals the solid-state conformation, which is a single, static conformation |
| Crystal Packing | Not applicable | Provides detailed information on intermolecular interactions in the crystal lattice |
Experimental Protocols
NMR-Based Structure Elucidation
-
Isolation and Purification: this compound is isolated from the leaves of Uncaria gambir using chromatographic techniques (e.g., column chromatography, HPLC) to obtain a pure sample.
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400-800 MHz). This includes:
-
1D NMR: ¹H NMR to identify proton environments and ¹³C NMR to identify carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, establishing connectivity across the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning relative stereochemistry.
-
-
-
Data Analysis: The spectral data are processed and analyzed to piece together the molecular structure, assign all proton and carbon chemical shifts, and determine the relative stereochemistry.
-
Structure Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
Single-Crystal X-ray Diffraction (Hypothetical)
-
Crystallization: The purified this compound is dissolved in a suitable solvent or solvent mixture, and single crystals are grown through slow evaporation, vapor diffusion, or other crystallization techniques. This is often the most challenging step for complex natural products.
-
Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by iteratively adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
-
Structure Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by examining the electron density map to ensure all atoms are correctly placed. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.
Visualizing the Workflow
Caption: Workflow for structure elucidation by NMR vs. X-ray crystallography.
Comparative Analysis of Analytical Methods for Uncargenin C: A Guide for Researchers
A comprehensive cross-validation of analytical methods for the quantitative determination of Uncargenin C is currently unavailable in publicly accessible scientific literature. Initial searches for "this compound" did not yield specific analytical procedures, validation data, or comparative studies for a compound with this exact name. It is possible that "this compound" is a novel or less-studied compound, or the name may be subject to alternative nomenclature.
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is a critical step in preclinical and clinical development. The process of cross-validation ensures that a chosen method is accurate, precise, and reproducible, thereby guaranteeing the integrity of experimental data.
This guide is structured to provide a framework for the comparison of analytical methods, which can be applied once specific methods for this compound are established. The following sections outline the typical data presentation, experimental protocols, and workflow visualizations that would be essential for a comprehensive comparison.
Data Presentation: A Comparative Framework
Once analytical methods for this compound are developed, a crucial step is the head-to-head comparison of their performance characteristics. This data is typically summarized in a tabular format to facilitate easy interpretation and selection of the most appropriate method for a given application. Key validation parameters that should be compared are presented in Table 1.
| Validation Parameter | Method A (e.g., HPLC-UV) | Method B (e.g., LC-MS/MS) | Method C (e.g., HPTLC) | Acceptance Criteria |
| Linearity (R²) | Data | Data | Data | > 0.995 |
| Accuracy (% Recovery) | Data | Data | Data | 80-120% |
| Precision (% RSD) | ||||
| - Intraday | Data | Data | Data | < 15% |
| - Interday | Data | Data | Data | < 20% |
| Limit of Detection (LOD) | Data | Data | Data | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | Data | Data | Data | Signal-to-Noise Ratio > 10 |
| Specificity/Selectivity | Data | Data | Data | No interference at the retention time of the analyte |
| Robustness | Data | Data | Data | % RSD < 15% after minor variations |
Table 1: Hypothetical Comparison of Analytical Method Validation Parameters for this compound. This table illustrates how quantitative data from different analytical methods would be presented for a clear and objective comparison. The "Data" fields would be populated with experimental results.
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are fundamental for the reproducibility of scientific findings. When comparing analytical methods, the methodology for each technique should be clearly described. The following are examples of the types of detailed protocols that would be necessary for a cross-validation study.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid). The specific ratio or gradient program would be detailed here.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: The wavelength of maximum absorbance for this compound.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Preparation of a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
-
Working Standards: Serial dilutions of the stock solution to prepare calibration standards ranging from the expected LOQ to the upper limit of linearity.
-
Sample Preparation: Description of the extraction, dilution, or reconstitution steps for the specific sample matrix (e.g., plasma, tissue homogenate).
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
LC Conditions:
-
Similar to HPLC-UV, but often with ultra-high-performance liquid chromatography (UHPLC) for better resolution and faster run times.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for this compound and an internal standard.
-
Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows.
-
-
Sample Preparation:
-
Often requires more rigorous sample clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.
-
Visualizing the Workflow
Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using the DOT language, depict a general workflow for analytical method cross-validation and a hypothetical signaling pathway that could be investigated using these methods.
Figure 1: General Workflow for Analytical Method Cross-Validation. This diagram outlines the key stages involved in comparing and validating different analytical methods for a target analyte.
Figure 2: Hypothetical Signaling Pathway Involving this compound. This diagram illustrates a potential mechanism of action for this compound as an inhibitor of a kinase cascade, a hypothesis that could be investigated using validated analytical methods.
Uncargenin C in Uncaria Species: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Uncargenin C content in various Uncaria species. It synthesizes the available scientific data, outlines experimental protocols for analysis, and visualizes key workflows and biological pathways.
While the genus Uncaria, commonly known as Cat's Claw, is a rich source of bioactive compounds, comprehensive comparative studies on the content of the specific triterpenoid (B12794562), this compound, across different species are limited in the current scientific literature. This compound, a triterpenoid with the chemical structure 3β,6β,23-trihydroxyolean-12-en-28-oic acid, has been successfully isolated and identified from Uncaria rhynchophylla. However, its quantitative distribution in other Uncaria species remains largely undocumented.
This guide aims to provide a clear summary of the existing knowledge and to offer a practical framework for researchers interested in pursuing further investigations into the quantitative analysis of this compound in the Uncaria genus.
Quantitative Data on this compound Content
The following table summarizes the current state of knowledge regarding the presence of this compound in different Uncaria species based on a review of available scientific literature.
| Uncaria Species | This compound Content | Reference |
| Uncaria rhynchophylla | Identified | [Acta Botanica Yunnanica, 1995, 17(2):209-14] |
| Uncaria tomentosa | Not Reported in Searched Literature | - |
| Uncaria guianensis | Not Reported in Searched Literature | - |
| Uncaria hirsuta | Not Reported in Searched Literature | - |
| Uncaria macrophylla | Not Reported in Searched Literature | - |
| Uncaria sinensis | Not Reported in Searched Literature | - |
| Uncaria sessilifructus | Not Reported in Searched Literature | - |
Note: The absence of reported data for a particular species does not necessarily indicate the absence of this compound, but rather a gap in the current body of scientific research.
Experimental Protocols
For researchers aiming to quantify this compound in different Uncaria species, a general methodology for the extraction and analysis of triterpenoids can be adapted from existing studies on Uncaria and other plant materials. The following is a representative protocol.
Sample Preparation and Extraction
-
Plant Material: Dried and powdered hook-bearing stems of the Uncaria species of interest.
-
Extraction Solvent: 95% Ethanol (B145695).
-
Extraction Method:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane, ethyl acetate (B1210297), and n-butanol to fractionate the extract based on polarity. Triterpenoids are typically enriched in the ethyl acetate fraction.
-
Isolation of Triterpenoids
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel (100-200 mesh) column.
-
Elute the column with a gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:0 to 80:20) to separate different compound classes.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualizing with a spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pool fractions containing compounds with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions containing the triterpenoid of interest using preparative HPLC with a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water to achieve fine separation.
-
Collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Quantitative Analysis by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or ELSD.
-
Standard Preparation: Prepare a stock solution of isolated and purified this compound of known concentration. Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.
-
Sample Analysis:
-
Dissolve a known weight of the dried ethyl acetate extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject a fixed volume of the sample and standard solutions into the HPLC system.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
-
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and potential biological relevance, the following diagrams are provided.
While the specific signaling pathways modulated by this compound are not yet elucidated, extracts from Uncaria species have been shown to influence key cellular pathways. For instance, extracts from Uncaria tomentosa have been reported to inhibit the Wnt signaling pathway, which is crucial in cell proliferation and differentiation.
Conclusion and Future Directions
The study of this compound, a triterpenoid from Uncaria rhynchophylla, is still in its early stages. While its presence in this one species is confirmed, there is a significant opportunity for further research to explore its distribution across the entire Uncaria genus. Such comparative quantitative studies would be invaluable for several reasons:
-
Chemotaxonomy: The relative content of this compound could serve as a chemical marker to differentiate between various Uncaria species, which can be morphologically similar.
-
Drug Development: Understanding the concentration of this compound in different species could guide the selection of the most promising candidates for the development of new therapeutic agents, especially given that intermediates of similar compounds have shown biological activity.
-
Quality Control: Establishing a quantitative profile for this compound could contribute to the standardization and quality control of herbal products derived from Uncaria.
Researchers are encouraged to utilize and adapt the experimental protocols outlined in this guide to investigate the quantitative variation of this compound and other triterpenoids in a wider range of Uncaria species. This will undoubtedly contribute to a more comprehensive understanding of the phytochemistry and therapeutic potential of this important medicinal plant genus.
Uncargenin C: A Comparative Analysis of Its Biological Activity with Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Uncargenin C, a triterpenoid (B12794562) isolated from Uncaria rhynchophylla, alongside other prominent triterpenoids. Due to the limited publicly available quantitative data on this compound, this guide leverages qualitative information and compares it with the well-documented biological activities of other triterpenoids from the same plant genus and other well-studied triterpenoids.
Executive Summary
Data Presentation: Comparative Biological Activities of Triterpenoids
The following tables summarize the available quantitative data for various triterpenoids, offering a comparative landscape for evaluating the potential activities of this compound.
Table 1: Anti-Inflammatory Activity of Triterpenoids
| Triterpenoid | Assay | Cell Line / Model | IC50 / EC50 |
| From Uncaria rhynchophylla | |||
| Uncarinic Acid Derivative (Compound 4) | NO Production Inhibition | RAW264.7 | 1.48 µM[1] |
| Uncarinic Acid Derivative (Compound 10) | NO Production Inhibition | RAW264.7 | 7.01 µM[1] |
| Uncarinic Acid Derivative (Compound 11) | NO Production Inhibition | RAW264.7 | 1.89 µM[1] |
| Ursane-type Triterpenoid (Compound 2) | PTP1B Inhibition | - | 48.2 µM[2] |
| Ursane-type Triterpenoid (Compound 3) | PTP1B Inhibition | - | 178.7 µM[2] |
| Other Triterpenoids | |||
| Oleanolic Acid | sPLA2 Inhibition | Human Synovial Fluid | 3.08 - 7.78 µM |
Table 2: Cytotoxic Activity of Triterpenoids
| Triterpenoid | Cell Line | Assay | IC50 |
| From Uncaria rhynchophylla | |||
| Triterpenoid (Compound 6) | Ferroptosis Inhibition | - | 14.74 ± 0.20 µM[3][4] |
| Triterpenoid (Compound 14) | Ferroptosis Inhibition | - | 23.11 ± 1.31 µM[3][4] |
| Other Triterpenoids | |||
| Ursolic Acid | MCF-7 (Breast Cancer) | MTT | 7.96 µM (48h) |
| Oleanolic Acid | B16 2F2 (Melanoma) | - | 4.8 µM |
Table 3: Antioxidant Activity of Triterpenoids
| Triterpenoid | Assay | IC50 / Activity |
| General Triterpenoids | ||
| Triterpenoids (General) | DPPH, ABTS | Activity varies based on structure |
| Asiatic Acid (from Centella asiatica) | DPPH | 31.25 µg/mL (Aqueous Extract) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.
Anti-Inflammatory Activity Assays
1. Nitric Oxide (NO) Production Inhibition Assay
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates and incubate until confluent.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Uncarinic acid derivatives) for a specified period.
-
Induce inflammation by adding lipopolysaccharide (LPS).
-
After incubation, collect the cell supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Calculate the percentage of NO production inhibition compared to the LPS-treated control group.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.[1]
-
2. TNF-α and NF-κB Inhibition Assays
While specific protocols for this compound are not available, a general methodology for assessing TNF-α and NF-κB inhibition is as follows:
-
TNF-α Inhibition Assay (ELISA):
-
Induce an inflammatory response in a suitable cell line (e.g., RAW 264.7 macrophages) with LPS.
-
Treat the cells with the test compound.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The reduction in TNF-α levels in the presence of the compound indicates its inhibitory activity.
-
-
NF-κB Activation Assay (Reporter Gene Assay):
-
Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Stimulate the cells with an inducer of NF-κB activation (e.g., TNF-α or LPS).
-
Treat the cells with the test compound.
-
Measure the reporter gene activity (e.g., luminescence).
-
A decrease in reporter activity signifies inhibition of the NF-κB signaling pathway.
-
Cytotoxicity Assay
1. MTT Assay
-
Cell Lines: Various cancer cell lines (e.g., MCF-7 for breast cancer).
-
Protocol:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Protocol:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Mix the DPPH solution with various concentrations of the test compound.
-
Incubate the mixture in the dark for a specified time.
-
The ability of the compound to scavenge the DPPH radical is determined by the decrease in absorbance at a specific wavelength.
-
Calculate the percentage of radical scavenging activity.
-
The IC50 value is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Protocol:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Dilute the ABTS•+ solution to a specific absorbance.
-
Mix the ABTS•+ solution with various concentrations of the test compound.
-
Measure the decrease in absorbance at a specific wavelength after a set incubation time.
-
Calculate the percentage of inhibition of the ABTS•+ radical.
-
The antioxidant capacity can be expressed as an IC50 value or in terms of Trolox equivalents.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by triterpenoids and a typical experimental workflow for assessing their biological activity.
References
- 1. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncargenin C: A Comparative Guide to In Vitro and In Silico Predictions
For Researchers, Scientists, and Drug Development Professionals
Uncargenin C, a triterpenoid (B12794562) isolated from Uncaria rhynchophylla Miq. Jacks, presents a case study in the modern drug discovery process, where the convergence of experimental (in vitro) and computational (in silico) methodologies is crucial for elucidating the therapeutic potential of novel natural products. While direct experimental data on this compound is limited, this guide provides a comparative framework by examining data from structurally related triterpenoids found in the same plant genus and outlining a predictive in silico workflow. This approach serves as a practical guide for the evaluation of new chemical entities in the absence of extensive preliminary studies.
Data Presentation: A Comparative Overview
Quantitative data from in vitro studies on triterpenoids isolated from Uncaria rhynchophylla provide valuable insights into the potential biological activities of this class of compounds. The following tables summarize key findings from various assays. It is important to note that this data is for related compounds and not this compound itself.
Table 1: In Vitro Biological Activities of Triterpenoids from Uncaria rhynchophylla
| Compound | Assay | Target/Cell Line | Result Type | Value | Reference |
| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B Inhibition | PTP1B Enzyme | IC50 | 48.2 µM | [1] |
| 2-oxopomolic acid | PTP1B Inhibition | PTP1B Enzyme | IC50 | 178.7 µM | [1] |
| Uncarinic acid I | NO Production Inhibition | RAW264.7 cells | IC50 | 1.48 µM | [2] |
| Known Triterpenoid 10 | NO Production Inhibition | RAW264.7 cells | IC50 | 7.01 µM | [2] |
| Known Triterpenoid 11 | NO Production Inhibition | RAW264.7 cells | IC50 | 1.89 µM | [2] |
| Known Triterpenoid 6 | Ferroptosis Inhibition | Not Specified | EC50 | 14.74 ± 0.20 µM | |
| Known Triterpenoid 14 | Ferroptosis Inhibition | Not Specified | EC50 | 23.11 ± 1.31 µM |
Note: PTP1B - Protein Tyrosine Phosphatase 1B; NO - Nitric Oxide; IC50 - Half maximal inhibitory concentration; EC50 - Half maximal effective concentration.
An interesting preliminary report suggests that an intermediate in the biosynthesis of this compound may possess anti-leukemia activity, although this compound itself was found to be inactive. Further investigation is required to identify this intermediate and validate its bioactivity. Studies on extracts from the related Uncaria tomentosa have demonstrated anti-proliferative effects on HL-60 promyelocytic leukemia cells, indicating that compounds from the Uncaria genus warrant further investigation for their anticancer potential.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of protocols for the key in vitro assays mentioned.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
The inhibitory activity of compounds against PTP1B is determined using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The enzyme reaction is typically carried out in a buffer solution (e.g., 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT). The test compound is pre-incubated with the PTP1B enzyme. The reaction is initiated by the addition of pNPP and incubated at 37°C. The formation of p-nitrophenol is measured spectrophotometrically at 405 nm. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages
RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specified period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO). The amount of NO produced is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm. The IC50 value is determined as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Ferroptosis Inhibition Assay
Ferroptosis-susceptible cells (e.g., HT-1080) are seeded in 96-well plates. After cell attachment, they are treated with the test compound at various concentrations. Ferroptosis is then induced using an agent like RSL3, a GPX4 inhibitor. Cell viability is assessed after a set incubation period using methods such as the MTT assay, which measures mitochondrial activity. The EC50 value is calculated as the concentration of the compound that provides 50% protection against ferroptosis-induced cell death.
In Silico Predictions for this compound: A Hypothetical Workflow
In the absence of specific in silico studies on this compound, this section outlines a standard computational workflow that can be applied to predict its biological properties.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this would involve:
-
Target Selection: Based on the activities of related triterpenoids, potential protein targets could include PTP1B, enzymes in the nitric oxide production pathway, or proteins involved in ferroptosis.
-
Ligand and Receptor Preparation: A 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
-
Docking Simulation: Using software such as AutoDock or GOLD, this compound would be docked into the active site of the target protein. The simulation would generate multiple possible binding poses.
-
Analysis: The binding poses would be analyzed based on their docking scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein. This can provide insights into the potential mechanism of action.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for determining the drug-likeness of a compound. Various computational tools and web servers (e.g., pkCSM, ADMETlab) can predict these properties for this compound. Key parameters to be predicted include:
-
Absorption: Oral bioavailability, Caco-2 permeability, and intestinal absorption.
-
Distribution: Blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.
-
Excretion: Prediction of clearance pathways.
-
Toxicity: Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity, and carcinogenicity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PTP1B signaling pathway and the inhibitory role of Uncaria triterpenoids.
Experimental Workflow Diagram
Caption: General experimental workflow for natural product evaluation.
References
A Comparative Guide to the Isolation of Uncargenin C and Related Triterpenoids from Uncaria Species
For Researchers, Scientists, and Drug Development Professionals
Introduction to Uncargenin C
This compound is a pentacyclic triterpenoid (B12794562) first isolated from the ethanol (B145695) extract of Uncaria rhynchophylla[1]. Triterpenoids from Uncaria species are a class of natural products being investigated for various pharmacological activities[2][3]. The efficient and reproducible isolation of these compounds is crucial for further research and development.
General Isolation Workflow
The isolation of this compound and similar triterpenoids from Uncaria species typically follows a multi-step process involving extraction, fractionation, and purification.
Caption: General workflow for the isolation of this compound.
Data Presentation: Comparison of Isolation Techniques
Due to the absence of specific quantitative data for this compound isolation in the literature, the following table compares the general characteristics of commonly employed extraction and purification methods for triterpenoids from plant sources.
| Method | Principle | Typical Solvents/Phases | Yield | Purity | Throughput | Reproducibility | Key Considerations |
| Extraction | |||||||
| Maceration/Reflux with Ethanol | Solid-liquid extraction based on the principle of "like dissolves like".[1] | Ethanol, Methanol | Moderate to High | Low | Low to Moderate | Moderate | Simple, but can be time-consuming and may extract a wide range of compounds. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol. | Variable | High | Moderate | High | Environmentally friendly, high selectivity, but requires specialized equipment. |
| Purification | |||||||
| Column Chromatography (CC) | Differential adsorption of compounds onto a solid stationary phase.[4] | Stationary: Silica (B1680970) gel, Alumina. Mobile: Hexane, Ethyl Acetate (B1210297), Chloroform, Methanol gradients. | Moderate to High | Moderate | High | Moderate | Cost-effective for large-scale purification, but resolution may be limited. |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure.[5][6] | Stationary: C18, C8. Mobile: Acetonitrile (B52724), Methanol, Water gradients. | Moderate | Very High | Low | High | Excellent for final purification of highly pure compounds, but more expensive and lower throughput than CC. |
Experimental Protocols
Detailed experimental protocols for the isolation of this compound are not widely published. However, based on the original report and standard phytochemical practices, a general methodology can be outlined.
Extraction
The initial extraction of this compound from Uncaria rhynchophylla was performed using an ethanol extract[1]. A typical procedure would involve:
-
Plant Material: Dried and powdered hook-bearing stems of Uncaria rhynchophylla.
-
Solvent: 95% Ethanol.
-
Procedure:
-
Macerate the plant material in ethanol at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.
-
Alternatively, use a Soxhlet apparatus or reflux extraction to improve efficiency.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Purification by Column Chromatography
The crude extract is then subjected to column chromatography for initial purification.
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Mobile Phase: A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate gradient, followed by a chloroform-methanol gradient.
-
Procedure:
-
Prepare a silica gel slurry in the initial non-polar solvent and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with the solvent gradient, starting with the least polar solvent.
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values.
-
Combine fractions containing the target compound(s) and concentrate them.
-
Final Purification by Preparative HPLC
Fractions enriched with this compound from column chromatography are further purified using preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used for triterpenoids.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Procedure:
-
Dissolve the semi-purified fraction in a suitable solvent.
-
Inject the sample onto the preparative HPLC system.
-
Elute with the chosen mobile phase gradient.
-
Collect the peak corresponding to this compound based on retention time.
-
Remove the solvent to obtain the pure compound.
-
Signaling Pathways
While specific signaling pathways directly modulated by this compound are a subject of ongoing research, triterpenoids from Uncaria species are known to exhibit various biological activities, including neuroprotective effects. The diagram below illustrates a generalized signaling pathway relevant to neuroprotection, a key therapeutic area for compounds from Uncaria.
References
- 1. Acta Botanica Yunnanica (Science Press) | 1371 Publications | 4412 Citations | Top authors | Related journals [scispace.com]
- 2. α-Glucosidase inhibitory triterpenoids from the stem barks of Uncaria laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 6. warwick.ac.uk [warwick.ac.uk]
A Guide to Inter-Laboratory Comparison of Uncargenin C Quantification
This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) for the quantification of Uncargenin C, a pterocarpan (B192222) with potential biological activity. The content herein is designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible measurements of this compound across different analytical laboratories.
Introduction to Inter-laboratory Comparisons
An inter-laboratory comparison, also known as a proficiency test, is a crucial exercise in analytical science designed to assess the performance of laboratories for specific tests or measurements and to validate analytical methods.[1][2] The primary goals of such a study for this compound quantification include:
-
Assessing Laboratory Proficiency: To evaluate and compare the performance of different laboratories in quantifying this compound.[1][2]
-
Method Validation: To validate a standardized analytical method for this compound quantification.[1]
-
Harmonization of Results: To ensure that results from different laboratories are comparable and reliable.
-
Identifying Methodological Issues: To identify potential sources of error or bias in the analytical procedures.
Hypothetical Inter-Laboratory Comparison Data for this compound
The following table summarizes hypothetical results from an ILC study where participating laboratories were provided with a homogenous sample of a plant extract containing this compound and a certified reference material (CRM) for calibration. The assigned value of this compound in the test sample, determined by a reference laboratory using a validated primary method, is 25.00 µg/mL .
| Laboratory ID | Analytical Method | Mean Measured Concentration (µg/mL) | Standard Deviation (µg/mL) | Recovery (%) | Z-Score |
| Lab-01 | HPLC-UV | 24.85 | 0.75 | 99.4 | -0.30 |
| Lab-02 | HPLC-UV | 26.20 | 1.10 | 104.8 | 2.40 |
| Lab-03 | LC-MS/MS | 25.15 | 0.50 | 100.6 | 0.30 |
| Lab-04 | HPLC-UV | 23.90 | 1.50 | 95.6 | -2.20 |
| Lab-05 | LC-MS/MS | 25.05 | 0.45 | 100.2 | 0.10 |
| Lab-06 | HPLC-UV | 27.50 | 2.00 | 110.0 | 5.00 |
| Lab-07 | HPLC-UV | 24.50 | 0.90 | 98.0 | -1.00 |
-
Recovery (%) is calculated as (Mean Measured Concentration / Assigned Value) * 100.
-
Z-Score is calculated using the formula z = (x - X) / σ, where x is the laboratory's result, X is the assigned value (25.00 µg/mL), and σ is the standard deviation for proficiency assessment (a target standard deviation, here assumed to be 0.5 µg/mL for this example). A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
A detailed and validated analytical method is fundamental to achieving reliable and consistent results. The following is a representative protocol for the quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
3.1. Materials and Reagents
-
This compound Certified Reference Material (CRM) (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Test samples containing this compound
3.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
3.3. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3.4. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase initial conditions (70:30 A:B).
3.5. Sample Preparation
-
Accurately weigh a portion of the homogenized test sample.
-
Perform an appropriate extraction procedure (e.g., sonication with methanol).
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to fall within the calibration curve range.
3.6. Method Validation Parameters The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
4.1. Experimental Workflow
4.2. Proposed Signaling Pathway for Pterocarpans
This compound is a member of the pterocarpan family of isoflavonoids. Pterocarpans have been shown to exhibit cytotoxic activity against tumor cells by inducing mitotic arrest. The following diagram illustrates this proposed mechanism of action.
References
Safety Operating Guide
Navigating the Safe Disposal of Uncargenin C in a Laboratory Setting
This guide offers essential logistical and safety information, presenting a procedural, step-by-step approach to the proper disposal of Uncargenin C, grounded in general best practices for hazardous waste management in a research setting.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is provided below. Understanding these properties is a critical first step in its safe handling and disposal.
| Property | Value |
| CAS Number | 152243-70-4 |
| Molecular Formula | C₃₀H₄₈O₅ |
| Molecular Weight | 488.7 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | Desiccate at -20°C |
General Disposal Protocol for this compound
In the absence of specific disposal instructions, this compound should be treated as a hazardous chemical waste. The following protocol is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect pure this compound powder, contaminated materials (e.g., weighing paper, gloves, pipette tips), and any absorbent material used for spills in a designated solid hazardous waste container.
-
Do not mix with other incompatible solid wastes.
-
-
Liquid Waste:
-
If this compound is in a solvent, collect it in a designated liquid hazardous waste container compatible with the solvent used.
-
Commonly, separate containers are used for halogenated and non-halogenated solvents.
-
Never dispose of solutions containing this compound down the drain.
-
Step 3: Waste Container Management
-
Use only containers that are in good condition, leak-proof, and have a secure screw-top cap.
-
The container material must be compatible with the waste it holds.
-
Keep the container closed except when adding waste.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion of vapors.
Step 4: Labeling
Properly label the hazardous waste container immediately upon adding the first amount of waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
For solutions, list all components and their approximate percentages.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
The laboratory room number.
Step 5: Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Segregate the this compound waste container from incompatible chemicals.
Step 6: Disposal Request
-
Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Follow their specific procedures for requesting a waste collection.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available resources. The procedure outlined above is based on general laboratory chemical waste management guidelines.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
By adhering to these general but critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. acs.org [acs.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
